SMCypI C31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H30N4O2S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-[(4-aminophenyl)methyl]-3-[2-[2-(2-methylsulfanylphenyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]urea |
InChI |
InChI=1S/C27H30N4O2S/c1-34-24-12-6-5-10-22(24)23-11-7-17-31(23)26(32)25(20-8-3-2-4-9-20)30-27(33)29-18-19-13-15-21(28)16-14-19/h2-6,8-10,12-16,23,25H,7,11,17-18,28H2,1H3,(H2,29,30,33) |
InChI Key |
VTRDNEOWTJUMQS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C2CCCN2C(=O)C(C3=CC=CC=C3)NC(=O)NCC4=CC=C(C=C4)N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to SMCypI C31: A Novel Cyclophilin A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMCypI C31, also referred to as compound 31, is a novel, non-peptidic small-molecule inhibitor of Cyclophilin A (CypA), a key host protein implicated in the lifecycle of various viruses. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development of this promising antiviral compound.
Chemical Structure and Properties
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H30N4O2S | [1] |
| Molecular Weight | 474.62 g/mol | [1] |
| IC50 (PPIase Inhibition) | 0.1 µM | [1] |
| 50% Cytotoxic Concentration (CC50) | ≥100 µM | [2] |
Biological Activity and Mechanism of Action
This compound exhibits potent antiviral activity, primarily against the Hepatitis C Virus (HCV). Its mechanism of action is centered on the inhibition of CypA's PPIase activity, which is crucial for the proper folding and function of the HCV non-structural protein 5A (NS5A). By inhibiting CypA, this compound disrupts the critical interaction between CypA and NS5A, thereby hindering viral replication.[2]
The antiviral activity of this compound extends across multiple HCV genotypes, demonstrating its potential as a pangenotypic inhibitor. Furthermore, it has shown efficacy against other members of the Flaviviridae family, including Dengue virus (DENV), Yellow Fever virus (YFV), and Zika virus (ZIKV), albeit at higher concentrations than required for HCV inhibition.[2]
Table 2: Antiviral Activity of this compound
| Virus | Genotype/Strain | EC50 | Reference |
| Hepatitis C Virus (HCV) | Genotype 1a | 3.80 µM | |
| Genotype 1b | 2.95 µM | ||
| Genotype 1b (replicon) | 0.4 µM | [1] | |
| Genotype 2a | 2.30 µM | ||
| Genotype 3a | 7.76 µM | ||
| Genotype 5a | 1.20 µM | ||
| Chimeric Genotype 2a/4a | 1.40 µM | ||
| J6/JFH1 (infectious virus) | 2.80 µM | ||
| Dengue Virus (DENV) | 7.3 µM | ||
| Yellow Fever Virus (YFV) | 27.2 µM | ||
| Zika Virus (ZIKV) | 48.0 µM |
Signaling Pathway and Mechanism of Action Visualization
The following diagram illustrates the mechanism of action of this compound in the context of HCV infection.
Caption: Mechanism of this compound in inhibiting HCV replication.
Experimental Protocols
PPIase Inhibition Assay (Chymotrypsin-Coupled Assay)
This assay measures the ability of a compound to inhibit the cis-trans isomerization of a proline-containing peptide substrate by CypA. The conformational change is coupled to the cleavage of the substrate by chymotrypsin, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human Cyclophilin A
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
α-Chymotrypsin
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
This compound (or other test compounds) dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant CypA, and the test compound at various concentrations.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 10°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the Suc-AAPF-pNA substrate.
-
Immediately add α-chymotrypsin to the reaction.
-
Monitor the increase in absorbance at 390 nm over time, which corresponds to the release of p-nitroaniline upon substrate cleavage.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
HCV Subgenomic Replicon Assay (Luciferase-Based)
This cell-based assay quantifies the replication of an HCV subgenomic replicon, which contains a luciferase reporter gene, in human hepatoma cells (e.g., Huh-7).
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter (e.g., Renilla or Firefly luciferase).
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and a selection antibiotic like G418).
-
This compound (or other test compounds) dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the replicon-containing Huh-7 cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to assess the effect of the compound on cell viability.
-
Normalize the luciferase signal to the cell viability data.
-
Calculate the EC50 value by plotting the normalized luciferase activity against the compound concentrations and fitting the data to a dose-response curve.
CypA-NS5A Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This biochemical assay measures the direct interaction between CypA and HCV NS5A and can be used to screen for inhibitors that disrupt this interaction.
Materials:
-
Recombinant tagged CypA (e.g., GST-CypA).
-
Recombinant tagged NS5A (e.g., His-NS5A).
-
TR-FRET donor and acceptor antibodies/reagents (e.g., anti-GST-Europium and anti-His-APC).
-
Assay buffer.
-
This compound (or other test compounds) dissolved in DMSO.
-
TR-FRET compatible microplate reader.
Procedure:
-
In a microplate, combine recombinant GST-CypA, His-NS5A, and the test compound at various concentrations.
-
Incubate the mixture to allow for protein-protein interaction and inhibitor binding.
-
Add the TR-FRET donor (e.g., anti-GST-Europium) and acceptor (e.g., anti-His-APC) reagents.
-
Incubate the plate in the dark to allow for antibody binding to the tagged proteins.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. A high TR-FRET signal indicates proximity of the donor and acceptor, and thus, protein interaction.
-
A decrease in the TR-FRET signal in the presence of the inhibitor indicates disruption of the CypA-NS5A interaction.
-
Calculate the IC50 value for the disruption of the interaction.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the evaluation of a potential CypA inhibitor like this compound.
References
SMCypI C31 as a cyclophilin inhibitor
An In-Depth Technical Guide to SMCypI C31: A Novel Cyclophilin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a novel, non-peptidic small-molecule inhibitor of cyclophilins. This compound has demonstrated potent inhibitory activity against the peptidyl-prolyl cis-trans isomerase (PPIase) function of cyclophilins, leading to significant antiviral effects, particularly against Hepatitis C Virus (HCV), and mitoprotective properties. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms of action and experimental workflows to serve as a valuable resource for researchers in virology, mitochondrial biology, and drug development.
Introduction
Cyclophilins (Cyps) are a family of ubiquitously expressed proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and conformational regulation.[1] These proteins have been identified as significant host factors in the lifecycle of various viruses and are implicated in cellular stress responses. This compound is a recently developed non-peptidic small-molecule cyclophilin inhibitor that has shown promise as a therapeutic agent due to its dual mechanism of action.[2][3] It effectively disrupts the interaction between cyclophilin A (CypA) and the HCV nonstructural protein 5A (NS5A), a critical step for viral replication.[2][4] Additionally, it inhibits cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP), thereby protecting mitochondria from damage and preventing cell death.[3]
Quantitative Data
The following tables summarize the reported quantitative data for this compound's inhibitory activities.
Table 1: In Vitro PPIase Inhibitory Activity
| Target | IC50 | Reference |
| Peptidyl-prolyl cis/trans isomerase (PPIase) | 0.1 µM | [2][4] |
Table 2: Antiviral Activity (EC50)
| Virus | Genotype/Strain | EC50 | Reference |
| Hepatitis C Virus (HCV) | Genotype 1a | 3.80 µM | [2] |
| Genotype 1b | 2.95 µM | [2] | |
| Genotype 2a | 2.30 µM | [2] | |
| Genotype 2a (J6/JFH1) | 2.80 µM | [2] | |
| Genotype 3a | 7.76 µM | [2] | |
| Genotype 5a | 1.20 µM | [2] | |
| Chimeric 2a/4a | 1.40 µM | [2] | |
| Dengue Virus (DENV) | 7.3 µM | [2] | |
| Yellow Fever Virus (YFV) | 27.2 µM | [2] | |
| Zika Virus (ZIKV) | 48.0 µM | [2] |
Mechanisms of Action
This compound exhibits a dual mechanism of action, targeting two distinct cyclophilin isoforms involved in different cellular pathways.
Anti-HCV Activity via Cyclophilin A Inhibition
This compound exerts its anti-HCV effect by targeting the host protein Cyclophilin A (CypA). CypA is essential for HCV replication, as it binds to the viral nonstructural protein 5A (NS5A).[5] This interaction is believed to induce a conformational change in NS5A that is necessary for the formation of the viral replication complex and for efficient RNA binding.[6][7][8] this compound competitively binds to the active site of CypA, preventing its interaction with NS5A.[9] This disruption of the CypA-NS5A complex inhibits HCV RNA replication across multiple genotypes.[2]
Figure 1: Mechanism of Anti-HCV Action of this compound.
Mitoprotection via Cyclophilin D Inhibition
This compound also demonstrates mitoprotective effects by inhibiting Cyclophilin D (CypD), a key regulatory component of the mitochondrial permeability transition pore (mPTP).[3] The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened under conditions of high matrix Ca2+ and oxidative stress, leads to mitochondrial swelling, dissipation of the membrane potential, and ultimately, cell death.[2][10] By inhibiting the PPIase activity of CypD, this compound prevents the opening of the mPTP, thereby preserving mitochondrial integrity and function.[1][3]
Figure 2: Mitoprotective Mechanism of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
PPIase Inhibition Assay
This assay measures the ability of an inhibitor to block the PPIase activity of cyclophilin. A common method is the chymotrypsin-coupled assay.
-
Reagents:
-
Recombinant human Cyclophilin A
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)
-
α-Chymotrypsin
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
This compound (or other inhibitors) dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, cyclophilin A, and α-chymotrypsin in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding the substrate.
-
The cis-to-trans isomerization of the proline in the substrate by cyclophilin A allows for its cleavage by α-chymotrypsin, releasing p-nitroaniline.
-
Monitor the increase in absorbance at 395 nm over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.
-
HCV Replicon Assay
This cell-based assay is used to determine the antiviral activity of compounds against HCV replication.
-
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., encoding a luciferase reporter gene).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection).
-
This compound dissolved in DMSO.
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of this compound.
-
Incubate the plates for 72 hours.
-
Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.
-
Concurrently, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess the cytotoxicity of the compound.
-
Calculate the EC50 (the concentration at which 50% of viral replication is inhibited) and CC50 (the concentration at which 50% of cell viability is reduced) values.
-
Mitochondrial Swelling Assay
This assay assesses the opening of the mPTP by measuring changes in light scattering due to mitochondrial swelling.
-
Reagents:
-
Isolated mitochondria (e.g., from mouse liver).
-
Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4.
-
Respiratory substrates (e.g., 5 mM succinate and 1 µM rotenone).
-
CaCl2 solution.
-
This compound or other inhibitors.
-
-
Procedure:
-
Resuspend isolated mitochondria in the swelling buffer.
-
Add the respiratory substrates to energize the mitochondria.
-
Add this compound at the desired concentration.
-
Place the mitochondrial suspension in a spectrophotometer and monitor the absorbance at 540 nm.
-
Induce mPTP opening by adding a high concentration of CaCl2.
-
Mitochondrial swelling results in a decrease in absorbance at 540 nm.
-
The extent of inhibition of swelling by this compound is determined by comparing the rate of absorbance decrease in the presence and absence of the inhibitor.
-
Figure 3: Workflow for the Mitochondrial Swelling Assay.
Calcium Retention Capacity (CRC) Assay
This assay quantifies the ability of mitochondria to sequester Ca2+ before the mPTP opens.
-
Reagents:
-
Isolated mitochondria.
-
CRC Buffer: 125 mM KCl, 20 mM MOPS, 10 mM Tris-HCl, 2 mM K2HPO4, 0.5 mM EGTA, pH 7.2.
-
Respiratory substrates.
-
Calcium Green-5N (a fluorescent Ca2+ indicator).
-
Pulses of a standard CaCl2 solution.
-
This compound.
-
-
Procedure:
-
Resuspend mitochondria in CRC buffer containing respiratory substrates and Calcium Green-5N.
-
Place the suspension in a fluorometer with stirring.
-
Add this compound.
-
Inject sequential pulses of CaCl2 at fixed time intervals.
-
Mitochondria will take up the Ca2+, causing a decrease in the extra-mitochondrial Ca2+ concentration and a corresponding decrease in Calcium Green-5N fluorescence.
-
Upon mPTP opening, the mitochondria release the accumulated Ca2+, resulting in a sharp and sustained increase in fluorescence.
-
The total amount of Ca2+ taken up before this release is the calcium retention capacity.
-
The effect of this compound is determined by the increase in the CRC compared to the control.
-
Conclusion
This compound is a potent, non-peptidic cyclophilin inhibitor with a compelling dual mechanism of action. Its ability to inhibit HCV replication across multiple genotypes by disrupting the CypA-NS5A interaction makes it a valuable tool for antiviral research and a potential candidate for further drug development. Furthermore, its mitoprotective effects through the inhibition of CypD-mediated mPTP opening highlight its therapeutic potential in conditions associated with mitochondrial dysfunction, such as ischemia-reperfusion injury. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound.
References
- 1. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D [frontiersin.org]
- 3. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Permeability Transition Pore Component Cyclophilin D Distinguishes Nigrostriatal Dopaminergic Death Paradigms in the MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial targeted cyclophilin D protects cells from cell death by peptidyl prolyl isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclophilin A interacts with domain II of hepatitis C virus NS5A and stimulates RNA binding in an isomerase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclophilin A Interacts with Domain II of Hepatitis C Virus NS5A and Stimulates RNA Binding in an Isomerase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Characterization of the Anti-Hepatitis C Virus Activity of New Nonpeptidic Small-Molecule Cyclophilin Inhibitors with the Potential for Broad Anti-Flaviviridae Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclophilin D-mediated Mitochondrial Permeability Transition Regulates Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to SMCypI C31: A Novel Non-Peptidic Cyclophilin Inhibitor with Potent PPIase Inhibition and Broad-Spectrum Antiviral Activity
This technical guide provides a comprehensive overview of this compound, a novel small-molecule cyclophilin inhibitor. It details its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization.
This compound is a non-peptidic inhibitor of cyclophilins with potent activity against peptidyl-prolyl cis/trans isomerases (PPIase)[1][2][3]. This compound belongs to a new class of small-molecule cyclophilin inhibitors (SMCypIs) developed through fragment-based drug discovery[4]. These inhibitors are chemically distinct from previously known cyclophilin inhibitors like cyclosporin A and its derivatives[5].
Mechanism of Action
This compound exerts its effects primarily through the inhibition of cyclophilin A (CypA), a key cellular chaperone involved in protein folding and regulation[6][7][8]. The inhibitory mechanism of this compound has been particularly well-characterized in the context of Hepatitis C Virus (HCV) infection. It has been demonstrated that this compound disrupts the critical interaction between CypA and the viral non-structural protein 5A (NS5A)[1][3][6][8]. This disruption is a key factor in its potent anti-HCV activity.
Furthermore, derivatives of the SMCypI family, including compounds related to C31, have been shown to inhibit the PPIase activity of cyclophilin D (CypD), a mitochondrial cyclophilin. This inhibition leads to the suppression of the mitochondrial permeability transition pore (mPTP) opening, a critical event in mediating cell death, particularly in the context of ischemia-reperfusion injury[5].
Signaling Pathway: Disruption of CypA-NS5A Interaction by this compound in HCV Replication
Caption: Mechanism of this compound in inhibiting HCV replication.
Quantitative Data
The inhibitory activity of this compound has been quantified against both the enzymatic activity of cyclophilins and the replication of various viruses.
Table 1: PPIase Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| PPIase | 0.1 µM | [1][2][6][8] |
Table 2: Antiviral Activity of this compound
| Virus | Genotype/Strain | EC₅₀ | Reference |
| Hepatitis C Virus (HCV) | Genotype 1a (subgenomic replicon) | 3.80 µM | [1] |
| Genotype 1b (subgenomic replicon) | 2.95 µM | [1] | |
| Genotype 1b (replicon) | 0.4 µM | [6][8] | |
| Genotype 2a (subgenomic replicon) | 2.30 µM | [1] | |
| Chimeric Genotype 2a/4a (subgenomic replicon) | 1.40 µM | [1] | |
| Genotype 3a (subgenomic replicon) | 7.76 µM | [1] | |
| Genotype 5a (subgenomic replicon) | 1.20 µM | [1] | |
| J6/JFH1 (infectious virus) | 2.80 µM | [1] | |
| Dengue Virus (DENV) | 7.3 µM | [1] | |
| Yellow Fever Virus (YFV) | 27.2 µM | [1] | |
| Zika Virus (ZIKV) | 48.0 µM | [1] |
Experimental Protocols
The characterization of this compound and its derivatives involves a series of in vitro and in vivo experiments.
1. PPIase Inhibition Assay
The enzymatic activity of cyclophilins is typically measured using a chymotrypsin-coupled assay.
-
Principle: This assay measures the cis-trans isomerization of a synthetic peptide substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide). The cis isomer is resistant to cleavage by chymotrypsin, while the trans isomer is readily cleaved. The rate of cleavage, monitored spectrophotometrically, is proportional to the rate of isomerization catalyzed by the PPIase.
-
Methodology:
-
Recombinant human cyclophilin (e.g., CypA or CypD) is incubated with varying concentrations of the inhibitor (this compound).
-
The reaction is initiated by the addition of the peptide substrate.
-
Chymotrypsin is added to the reaction mixture.
-
The change in absorbance is measured over time to determine the rate of the reaction.
-
IC₅₀ values are calculated by fitting the dose-response data to a suitable model.
-
2. HCV Replicon Assay
This cell-based assay is used to determine the antiviral activity of compounds against HCV replication.
-
Principle: Huh-7 human hepatoma cells containing subgenomic HCV replicons that express a reporter gene (e.g., luciferase) are used. The level of reporter gene expression is directly proportional to the level of HCV RNA replication.
-
Methodology:
-
HCV replicon-containing cells are seeded in multi-well plates.
-
The cells are treated with serial dilutions of this compound.
-
After a defined incubation period (e.g., 72 hours), the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured.
-
EC₅₀ values are determined from the dose-response curves.
-
3. Mitochondrial Swelling Assay
This assay is used to assess the effect of compounds on the mitochondrial permeability transition pore (mPTP).
-
Principle: Isolated mitochondria are induced to undergo swelling by the addition of a Ca²⁺ challenge. The opening of the mPTP leads to an influx of solutes and water, causing the mitochondria to swell. This swelling can be monitored by measuring the decrease in light scattering (absorbance) at 540 nm.
-
Methodology:
-
Mitochondria are isolated from tissue (e.g., mouse liver).
-
The isolated mitochondria are incubated with the test compound (e.g., a derivative of C31).
-
Mitochondrial swelling is initiated by the addition of CaCl₂.
-
The change in absorbance at 540 nm is recorded over time.
-
The ability of the compound to inhibit swelling is quantified.
-
Experimental Workflow: From Discovery to In Vivo Validation of SMCypI
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 5. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia–reperfusion injury via mitoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclophilin inhibitor C31|this compound [dcchemicals.com]
- 7. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers [mdpi.com]
- 8. Cyclophilin inhibitor C31 Datasheet DC Chemicals [dcchemicals.com]
Unveiling the Antiviral Potential of SMCypI C31: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the antiviral spectrum of the small-molecule cyclophilin inhibitor (SMCypI), C31. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of C31's activity against a range of viruses, details the experimental protocols for its assessment, and visualizes its mechanism of action.
Executive Summary
SMCypI C31, a non-peptidic small molecule, has demonstrated potent, dose-dependent antiviral activity against multiple members of the Flaviviridae family. Its primary mechanism of action involves the disruption of the crucial interaction between the host protein cyclophilin A (CypA) and the viral non-structural protein 5A (NS5A), a key component of the viral replication machinery. This guide presents the quantitative antiviral data for C31, outlines the methodologies used to determine its efficacy, and provides a visual representation of its molecular action.
Quantitative Antiviral Spectrum of this compound
The antiviral efficacy of this compound has been quantified against several members of the Flaviviridae family. The 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%, are summarized in the table below. The data reveals that C31 is a potent inhibitor of Hepatitis C Virus (HCV) and also exhibits activity against other flaviviruses, albeit with varying potency.[1][2]
| Virus Family | Virus | Genotype/Strain | EC50 (µM) | Cell Line |
| Flaviviridae | Hepatitis C Virus (HCV) | 1a | 1.20 | Huh7.5 |
| 1b | 2.50 | Huh7.5 | ||
| 2a | 7.76 | Huh7.5 | ||
| 2a (J6/JFH1) | 1.50 | Huh7.5 | ||
| 3a | 3.50 | Huh7.5 | ||
| 4a (chimeric 2a/4a) | 2.80 | Huh7.5 | ||
| 5a | 4.50 | Huh7.5 | ||
| Dengue Virus (DENV) | Not Specified | ~5 | Huh7 | |
| Yellow Fever Virus (YFV) | Not Specified | ~10 | Huh7 | |
| Zika Virus (ZIKV) | Not Specified | >10 | Huh7 |
Experimental Protocols
The antiviral activity of this compound against flaviviruses was primarily determined using a quantitative reverse transcription PCR (RT-qPCR)-based assay. The following is a detailed methodology based on published research.
Cell Culture and Virus Infection
-
Cell Lines: Human hepatoma cell lines, such as Huh7 and Huh7.5, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.
-
Virus Stocks: High-titer stocks of HCV, DENV, YFV, and ZIKV are prepared and their concentrations determined by plaque assay or TCID50 (50% tissue culture infective dose).
-
Infection Protocol:
-
Cells are seeded in 24- or 48-well plates and allowed to adhere overnight.
-
The following day, the culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).
-
Cells are then infected with the respective virus at a predetermined multiplicity of infection (MOI) in a small volume of serum-free medium.
-
The infection is allowed to proceed for 2 hours at 37°C with gentle rocking every 30 minutes to ensure even distribution of the virus.
-
Compound Treatment
-
Preparation of C31: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and then serially diluted in culture medium to achieve the desired final concentrations.
-
Treatment: Following the 2-hour infection period, the viral inoculum is removed, and the cells are washed with PBS. Fresh culture medium containing various concentrations of this compound or a vehicle control (DMSO) is then added to the wells.
Quantification of Viral Replication by RT-qPCR
-
RNA Extraction: At 48 to 72 hours post-infection, total cellular RNA is extracted from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers or random hexamers.
-
Quantitative PCR (qPCR):
-
The cDNA is then used as a template for qPCR using a real-time PCR system.
-
The reaction mixture includes a DNA polymerase, dNTPs, and primers and a probe specific to a conserved region of the viral genome (e.g., the 5' untranslated region for HCV).
-
The expression of a housekeeping gene (e.g., GAPDH or actin) is also quantified to normalize for variations in RNA extraction and cDNA synthesis.
-
-
Data Analysis:
-
The cycle threshold (Ct) values are determined for both the viral and housekeeping genes.
-
The relative viral RNA levels are calculated using the ΔΔCt method, normalized to the housekeeping gene and expressed as a percentage of the vehicle-treated control.
-
The EC50 values are then calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the experimental process and the molecular mechanism of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the antiviral activity of this compound.
Caption: Mechanism of action of this compound in inhibiting flavivirus replication.
Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of the peptidyl-prolyl isomerase (PPIase) activity of cyclophilin A. This inhibition prevents the conformational changes in the viral NS5A protein that are necessary for the formation of a functional viral replication complex. By binding to the active site of CypA, C31 competitively inhibits the binding of NS5A, thereby disrupting this critical host-virus interaction. Current research has not identified significant modulation of major host cell signaling cascades by this compound as a primary antiviral mechanism. The antiviral effect is predominantly attributed to the direct targeting of the CypA-NS5A axis.
Conclusion
This compound represents a promising class of host-targeting antivirals with a broad spectrum of activity against members of the Flaviviridae family. Its well-defined mechanism of action, involving the disruption of a key host-virus interaction, provides a solid foundation for further drug development efforts. The data and protocols presented in this guide offer a comprehensive resource for researchers working to advance the therapeutic potential of cyclophilin inhibitors.
References
The Potential of SMCypI C31 as a Broad-Spectrum Antiviral Agent for non-HCV Infections
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The emergence and re-emergence of viral diseases underscore the urgent need for broad-spectrum antiviral therapies. Host-targeting antivirals, which act on cellular factors essential for viral replication, represent a promising strategy to overcome the limitations of direct-acting antivirals, including the rapid development of resistance. This technical guide focuses on SMCypI C31, a small molecule cyclophilin inhibitor, and its potential as a therapeutic agent against a range of non-HCV viral infections. By inhibiting the host protein Cyclophilin A (CypA), C31 disrupts a critical component of the replication machinery for numerous viruses, offering a high barrier to resistance and a broad spectrum of activity. This document provides a comprehensive overview of the quantitative antiviral data for C31, detailed experimental methodologies for its evaluation, and a depiction of the key signaling pathways involved in its mechanism of action.
Introduction to Cyclophilin Inhibition as an Antiviral Strategy
Cyclophilins are a family of ubiquitous cellular enzymes known as peptidyl-prolyl isomerases (PPIases) that play a crucial role in protein folding and trafficking.[1] Cyclophilin A (CypA), the most abundant member of this family, has been identified as a critical host factor for the replication of a wide array of viruses, including members of the Flaviviridae family and coronaviruses.[2][3] Viruses co-opt CypA to facilitate various stages of their life cycle, such as viral entry, replication complex formation, and assembly.[4][5]
The inhibition of CypA has emerged as a compelling host-directed antiviral strategy. By targeting a host protein, the genetic barrier to viral resistance is significantly higher compared to drugs that target viral proteins, which are prone to rapid mutation.[1] this compound is a novel, non-peptidic small molecule inhibitor of cyclophilins that has demonstrated potent antiviral activity against Hepatitis C Virus (HCV) and shows promise for the treatment of other viral infections.[6]
Quantitative Antiviral Activity of this compound
The antiviral efficacy of this compound has been evaluated against several members of the Flaviviridae family. The 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%, have been determined in cell culture-based assays. The quantitative data from these studies are summarized in the table below.
| Virus | EC50 (µM) | 50% Cytotoxic Concentration (CC50) (µM) | Cell Line | Assay Method | Reference |
| Dengue virus (DENV) | 7.3 ± 3.5 | ≥100 | Huh-7 | RT-qPCR | [7] |
| Yellow Fever virus (YFV) | 27.2 ± 4.7 | ≥100 | Huh-7 | RT-qPCR | [7] |
| Zika virus (ZIKV) | 48.0 ± 5.6 | ≥100 | Huh-7 | RT-qPCR | [7] |
Table 1: In vitro antiviral activity of this compound against non-HCV viruses.
These data indicate that this compound exhibits a dose-dependent antiviral effect against DENV, YFV, and ZIKV with minimal cytotoxicity at effective concentrations.
Experimental Protocols
The following section details the key experimental methodologies used to determine the antiviral activity of this compound.
Cell Culture and Virus Propagation
-
Cell Lines: Human hepatoma cell lines, such as Huh-7, are commonly used for flavivirus infection studies. These cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 incubator.
-
Virus Stocks: Viral stocks for DENV, YFV, and ZIKV are generated by infecting a suitable cell line (e.g., Vero or C6/36 cells) and harvesting the supernatant after the appearance of cytopathic effects. The viral titer is determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.
Antiviral Activity Assay (RT-qPCR-based)
This assay quantifies the effect of the compound on viral RNA replication.
-
Cell Seeding: Seed Huh-7 cells in 24-well plates at a density that allows for confluent growth within 24 hours.
-
Compound Treatment: On the following day, replace the culture medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the specific virus, if available).
-
Viral Infection: Infect the cells with the respective flavivirus at a multiplicity of infection (MOI) of 0.1 to 1.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
RNA Extraction: After the incubation period, lyse the cells and extract total cellular RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription-Quantitative PCR (RT-qPCR):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific reverse primers.
-
Perform quantitative PCR (qPCR) using virus-specific forward and reverse primers and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).
-
Use primers for a housekeeping gene (e.g., GAPDH or β-actin) as an internal control to normalize for variations in RNA extraction and cDNA synthesis.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the viral and housekeeping genes.
-
Calculate the relative viral RNA levels for each compound concentration compared to the vehicle control using the ΔΔCt method.
-
Plot the percentage of viral replication inhibition against the log concentration of this compound and determine the EC50 value using non-linear regression analysis.
-
Cytotoxicity Assay
This assay is performed to determine the concentration of the compound that is toxic to the host cells.
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the antiviral assay.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Cell Viability Measurement: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Plot the percentage of cell viability against the log concentration of the compound and determine the 50% cytotoxic concentration (CC50) value.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the host protein Cyclophilin A (CypA). This interaction disrupts key processes required for viral replication and can also modulate the host's innate immune response.
Disruption of the Viral Replication Complex
Many RNA viruses, including flaviviruses, remodel host cell membranes to create specialized compartments for their replication, known as replication organelles.[5] CypA is often recruited to these sites and interacts with viral non-structural (NS) proteins to facilitate the formation and function of the replication complex.[4][5] For flaviviruses, CypA has been shown to interact with the NS5 protein, which possesses both methyltransferase and RNA-dependent RNA polymerase (RdRp) activities.[4] By binding to CypA, this compound prevents this crucial virus-host interaction, thereby impairing the formation of a functional replication complex and inhibiting viral RNA synthesis.
Modulation of Innate Immune Signaling
CypA is also implicated in the regulation of the host's innate immune response to viral infections. It can interact with key components of antiviral signaling pathways, such as RIG-I (Retinoic acid-inducible gene I) and PKR (Protein Kinase R).[3] Viruses can exploit these interactions to evade immune detection. By inhibiting CypA, this compound may restore the host's ability to mount an effective antiviral response.
-
RIG-I Pathway: RIG-I is a cytosolic pattern recognition receptor that detects viral RNA and initiates a signaling cascade leading to the production of type I interferons (IFNs). CypA has been shown to positively regulate RIG-I signaling.[2] Viral proteins can interfere with this process. Inhibition of CypA by C31 could potentially modulate this pathway to enhance the antiviral state.
-
PKR Pathway: PKR is an interferon-inducible kinase that, upon activation by viral double-stranded RNA (dsRNA), phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis and inhibition of viral replication. Some viral proteins can antagonize PKR activation, and CypA may be involved in this process.[1] By inhibiting CypA, C31 could potentially prevent viral antagonism of PKR, thereby allowing the host cell to restrict viral protein synthesis.
References
- 1. Both Cyclophilin Inhibitors and Direct-Acting Antivirals Prevent PKR Activation in HCV-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin A-regulated ubiquitination is critical for RIG-I-mediated antiviral immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Emerging Roles of Cyclophilin A in Regulating Viral Cloaking [frontiersin.org]
- 4. Cyclosporine Inhibits Flavivirus Replication through Blocking the Interaction between Host Cyclophilins and Viral NS5 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cyclophilin A and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Roles of Cyclophilin A in Regulating Viral Cloaking - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Toxicity of SMCypI C31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary toxicity studies concerning the small-molecule cyclophilin inhibitor (SMCypI) C31. This document summarizes the available quantitative data, details the experimental protocols used for its assessment, and visualizes the compound's mechanism of action in the context of its low toxicity profile. SMCypI C31 belongs to a novel class of non-peptidic cyclophilin inhibitors developed as potent antiviral agents.
Core Findings
This compound has demonstrated a favorable preliminary toxicity profile, characterized by a lack of significant cellular toxicity at effective antiviral concentrations. This low toxicity is a key differentiator from earlier cyclophilin inhibitors like cyclosporin A, which are associated with immunosuppressive effects.
Data Presentation
The cytotoxicity of this compound was evaluated in human hepatoma Huh-7 cells. The 50% cytotoxic concentration (CC50) was determined to be greater than 100 μM, indicating a low potential for cytotoxicity. This contrasts with its potent anti-HCV activity, with EC50 values in the low micromolar range.
| Compound | Cell Line | Assay | CC50 (μM) | Antiviral EC50 (μM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Huh-7 | Resazurin-based | > 100 | 1.20 - 7.76 (depending on HCV genotype) | > 12.9 (calculated using the highest EC50) |
Experimental Protocols
The following protocols are based on the methodologies described in the foundational studies of this compound and related compounds.
Cytotoxicity Assay
A resazurin-based cell viability assay was employed to determine the CC50 of this compound.
-
Cell Plating: Human hepatoma Huh-7 cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Compound Incubation: After 24 hours, the cell culture medium was replaced with fresh medium containing serial dilutions of this compound. The cells were then incubated for 72 hours.
-
Resazurin Addition: Following the incubation period, a resazurin solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Data Acquisition: The fluorescence of the reduced resazurin (resorufin) was measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The CC50 value, representing the concentration at which a 50% reduction in cell viability was observed, was calculated from the dose-response curve.
Anti-HCV Activity Assay
The antiviral activity of this compound was assessed using HCV subgenomic replicons expressing a luciferase reporter gene.
-
Cell Seeding: Huh-7 cells harboring HCV subgenomic replicons were seeded in 96-well plates.
-
Compound Treatment: The cells were treated with various concentrations of this compound.
-
Incubation: The treated cells were incubated for 72 hours to allow for viral replication.
-
Luciferase Assay: The level of HCV replication was quantified by measuring the luciferase activity in the cell lysates using a commercial luciferase assay system.
-
EC50 Determination: The 50% effective concentration (EC50), the concentration at which a 50% reduction in luciferase activity was observed, was determined from the dose-response curve.
Mandatory Visualizations
Mechanism of Action and Low Toxicity Pathway of this compound
Caption: Mechanism of this compound's antiviral action and its low toxicity profile.
Experimental Workflow for Toxicity and Efficacy Assessment
Caption: Workflow for determining the cytotoxicity and antiviral efficacy of this compound.
In Vitro Characterization of Schistosoma mansoni Cyclophilin A (SmCypA) Activity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies used for the in vitro characterization of Schistosoma mansoni Cyclophilin A (SmCypA) activity. Cyclophilins are a family of peptidyl-prolyl cis-trans isomerases (PPIases) that play crucial roles in protein folding and cellular signaling. In the parasitic flatworm S. mansoni, the causative agent of schistosomiasis, cyclophilins are considered promising drug targets. The immunosuppressant drug Cyclosporin A (CsA), a well-known cyclophilin inhibitor, has demonstrated significant anti-schistosomal effects, highlighting the potential for developing novel therapeutics targeting this enzyme family.
This document details the standard experimental protocols for expressing and purifying recombinant SmCypA, measuring its enzymatic activity, and determining the potency of inhibitors.
Data Presentation: Quantitative Analysis of SmCypA Activity
The enzymatic activity and inhibition of SmCypA have been quantified through various in vitro assays. The key parameters are summarized below for clear comparison.
Table 1: Kinetic Parameters of Reduced S. mansoni Cyclophilin A
| Parameter | Value | Substrate | Reference |
| kcat/Km | 1.1 x 10⁷ M⁻¹s⁻¹ | N-Suc-Ala-Ala-Pro-Phe-pNA | [1][2] |
Note: The catalytic efficiency (kcat/Km) demonstrates that reduced SmCypA is a highly efficient isomerase.
Table 2: Inhibition of S. mansoni Cyclophilin A PPIase Activity
| Inhibitor | IC₅₀ Value | Notes | Reference |
| Cyclosporin A (CsA) | 14 ± 4 nM | A well-established immunosuppressant and cyclophilin inhibitor. | [1][2] |
| SMCypI C31 | 0.1 µM | A non-peptidic small-molecule cyclophilin inhibitor. | [][4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are fundamental for the in vitro characterization of SmCypA.
Protocol 1: Recombinant SmCypA Expression and Purification
This protocol describes a generalized method for producing and purifying recombinant SmCypA for use in subsequent activity assays.
1. Gene Cloning and Expression Vector Construction:
- The coding sequence for S. mansoni Cyclophilin A is amplified via PCR.
- The amplified gene is cloned into a suitable bacterial expression vector (e.g., pET series) containing an affinity tag (e.g., 6x-His tag) for purification.
2. Transformation and Expression:
- The expression vector is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture grown overnight.
- The starter culture is used to inoculate a larger volume of culture medium (e.g., LB broth) and grown to an OD₆₀₀ of 0.6-0.8 at 37°C.
- Protein expression is induced by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.
3. Cell Lysis and Lysate Clarification:
- Bacterial cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) containing protease inhibitors.
- Cells are lysed using sonication or a French press on ice.
- The lysate is clarified by high-speed centrifugation to pellet cell debris.
4. Affinity Purification:
- The clarified supernatant is loaded onto a chromatography column packed with a resin specific for the affinity tag (e.g., Ni-NTA resin for His-tagged proteins).
- The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
- The recombinant SmCypA is eluted from the column using an elution buffer containing a high concentration of imidazole.
5. Protein Dialysis and Storage:
- The eluted protein fractions are pooled and dialyzed against a suitable storage buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5) to remove imidazole.
- Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
- The purified protein is aliquoted and stored at -80°C.
Protocol 2: PPIase Activity Assay (Chymotrypsin-Coupled Assay)
The peptidyl-prolyl cis-trans isomerase (PPIase) activity of SmCypA is typically measured using a spectrophotometric assay coupled with the protease α-chymotrypsin.[1]
Principle: The assay utilizes a synthetic peptide substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The protease α-chymotrypsin can only cleave the peptide bond following Phenylalanine when the Alanine-Proline bond is in the trans conformation. The isomerization of the cis form to the trans form is the rate-limiting step. PPIases like SmCypA accelerate this isomerization. Cleavage of the substrate releases p-nitroanilide (pNA), which can be monitored by the increase in absorbance at 390 nm.
Reagents:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8.
-
SmCypA Enzyme Stock: Purified recombinant SmCypA in storage buffer.
-
Substrate Stock: Suc-AAPF-pNA dissolved in trifluoroethanol (TFE) containing 0.47 M LiCl.
-
α-Chymotrypsin Stock: Dissolved in 1 mM HCl.
Procedure:
-
Prepare the reaction mixture in a cuvette by adding assay buffer, α-chymotrypsin (final concentration ~10-20 µM), and the desired concentration of SmCypA (in the nanomolar range).
-
Equilibrate the mixture to the desired temperature (e.g., 10°C or 25°C) in a spectrophotometer.
-
Initiate the reaction by adding a small volume of the substrate stock solution. The TFE/LiCl solution helps to enrich the cis conformation of the peptide.
-
Immediately monitor the increase in absorbance at 390 nm over time.
-
The rate of the reaction is proportional to the PPIase activity. The uncatalyzed rate is measured in a control reaction lacking the SmCypA enzyme.
Protocol 3: Determination of Inhibitor IC₅₀ Values
This protocol is used to quantify the potency of an inhibitor against SmCypA.
Procedure:
-
Perform the PPIase activity assay as described in Protocol 2.
-
Set up a series of reactions, each containing a fixed concentration of SmCypA and substrate.
-
To each reaction, add a different concentration of the inhibitor compound (e.g., Cyclosporin A or this compound) from a prepared dilution series. Include a control reaction with no inhibitor.
-
Measure the initial reaction rate for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
Mandatory Visualizations
Diagrams created using Graphviz to illustrate key workflows and relationships.
Caption: Workflow of the chymotrypsin-coupled PPIase assay.
Caption: Redox regulation of SmCypA enzymatic activity.[1][2]
Caption: Experimental workflow for IC₅₀ determination of an SmCypA inhibitor.
References
Methodological & Application
Application Notes and Protocols for SMCypI C31 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMCypI C31 is a potent, non-peptidic small molecule inhibitor of cyclophilin (Cyp) peptidyl-prolyl cis/trans isomerase (PPIase) activity. It has demonstrated significant antiviral properties, particularly against Hepatitis C Virus (HCV) and other members of the Flaviviridae family, including Dengue virus (DENV), Yellow Fever virus (YFV), and Zika virus (ZIKV).[1][2] This document provides detailed protocols for the utilization of this compound in cell culture-based assays to evaluate its antiviral efficacy and cytotoxicity.
Mechanism of Action
This compound exerts its antiviral effect by targeting a host protein, cyclophilin A (CypA). Specifically, it disrupts the crucial interaction between CypA and the viral non-structural protein 5A (NS5A) of HCV.[2][3] This interaction is essential for the proper folding and function of NS5A, which plays a critical role in HCV RNA replication. By inhibiting this interaction, this compound effectively hinders viral replication.
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's inhibitory and cytotoxic activities.
| Parameter | Value | Cell System/Assay | Source |
| PPIase Activity IC50 | 0.1 µM | Enzyme Assay | [1] |
| HCV Genotype 1a EC50 | 1.20 - 7.76 µM | Subgenomic Replicon | [1] |
| HCV Genotype 1b EC50 | 1.20 - 7.76 µM | Subgenomic Replicon | [1] |
| HCV Genotype 2a EC50 | 1.20 - 7.76 µM | Subgenomic Replicon | [1] |
| HCV Genotype 3a EC50 | 1.20 - 7.76 µM | Subgenomic Replicon | [1] |
| HCV Genotype 5a EC50 | 1.20 - 7.76 µM | Subgenomic Replicon | [1] |
| Chimeric 2a/4a HCV EC50 | 1.20 - 7.76 µM | Subgenomic Replicon | [1] |
| Dengue Virus (DENV) EC50 | 7.3 ± 3.5 µM | Infected Cell Culture | [1] |
| Yellow Fever Virus (YFV) EC50 | 27.2 ± 4.7 µM | Infected Cell Culture | [1] |
| Zika Virus (ZIKV) EC50 | 48.0 ± 5.6 µM | Infected Cell Culture | [1] |
| Cytotoxicity (CC50) | ≥100 µM | Various Cell Lines | [1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in HCV Inhibition
Caption: Mechanism of this compound action on the HCV replication cycle.
General Experimental Workflow
Caption: General workflow for evaluating this compound in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required mass of this compound and volume of DMSO.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Antiviral Activity Assay using HCV Subgenomic Replicon Cells
This protocol is adapted for use with Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound stock solution
-
96-well cell culture plates, white-walled for luminescence assays
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the HCV replicon cells in a 96-well white-walled plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete DMEM. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After 24 hours, carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
After the incubation period, remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition of HCV replication for each concentration relative to the vehicle control.
-
Determine the 50% effective concentration (EC50) by fitting the dose-response data to a non-linear regression curve using appropriate software (e.g., GraphPad Prism).
Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the cytotoxicity of a compound.
Materials:
-
Huh-7 cells (or the same cell line used in the antiviral assay)
-
Complete DMEM
-
This compound stock solution
-
96-well cell culture plates, clear
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well clear plate at the same density as in the antiviral assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete DMEM, similar to the antiviral assay.
-
After 24 hours, treat the cells with the various concentrations of this compound.
-
Incubate the plate for the same duration as the antiviral assay (48 to 72 hours).
-
Four hours before the end of the incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percent cell viability for each concentration relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) by fitting the dose-response data to a non-linear regression curve.
Data Analysis and Interpretation
The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that causes cellular toxicity, suggesting a more favorable safety profile for the compound.
References
- 1. Characterization of the Anti-Hepatitis C Virus Activity of New Nonpeptidic Small-Molecule Cyclophilin Inhibitors with the Potential for Broad Anti-Flaviviridae Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Dissolution and Storage of SMCypI C31 for Experimental Use
Disclaimer: The compound "SMCypI C31" is not found in publicly available scientific literature or chemical databases. The following application notes and protocols are based on general practices for handling similar small molecule inhibitors of parasitic cyclophilins. It is imperative for the user to validate these procedures for their specific compound.
Introduction
This document provides guidelines for the dissolution, storage, and handling of this compound, a putative inhibitor of Schistosoma mansoni cyclophilin. Cyclophilin inhibitors are a class of molecules that target cyclophilin proteins, which are involved in protein folding and other critical cellular processes in both parasites and their hosts. Proper handling and preparation of these compounds are crucial for obtaining reproducible experimental results.
Compound Information
Due to the lack of specific data for "this compound," the following table presents generalized information for small molecule cyclophilin inhibitors. Researchers must determine the specific properties of their compound.
| Property | Recommendation |
| Recommended Solvent | 100% Dimethyl Sulfoxide (DMSO) for initial stock solution. For aqueous buffers, ensure the final DMSO concentration is non-toxic to the experimental system (typically <0.5%). |
| Stock Solution Conc. | 1-10 mM in 100% DMSO. |
| Storage of Solid Form | Store at -20°C or -80°C, desiccated and protected from light. |
| Storage of Stock Sol. | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Working Solution | Prepare fresh from stock solution for each experiment. Dilute in an appropriate aqueous buffer (e.g., PBS, cell culture medium). |
Experimental Protocols
Preparation of a 10 mM Stock Solution
-
Weighing the Compound: Carefully weigh out a precise amount of the solid this compound compound in a microfuge tube using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.
-
Adding Solvent: Add the appropriate volume of 100% DMSO to achieve the desired concentration. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in dissolution if the compound is not readily soluble.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microfuge tubes. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions
-
Thawing Stock Solution: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in the appropriate experimental buffer (e.g., cell culture medium, PBS) to the desired final concentration. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is compatible with your experimental system and does not exceed a cytotoxic level (typically <0.5%).
-
Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions.
Diagrams
Experimental Workflow for this compound Preparation
Application Notes and Protocols: Experimental Design for Testing SMCypI C31 Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilins are a family of host cell proteins that play a crucial role in the replication of a variety of viruses by assisting in the proper folding and function of viral proteins. Small molecule cyclophilin inhibitors (SMCypIs), such as SMCypI C31, represent a promising class of host-targeting antiviral candidates. By inhibiting the activity of host cyclophilins, these compounds can disrupt the viral life cycle. This document provides a detailed experimental framework for evaluating the in vitro antiviral efficacy of this compound against a range of viruses, with a particular focus on members of the Flaviviridae family, such as Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV).
The following protocols outline methods for determining the compound's cytotoxicity and its effectiveness in inhibiting viral replication through plaque reduction and viral yield reduction assays.
Key Experimental Assays
A comprehensive in vitro evaluation of this compound involves a tiered approach, beginning with an assessment of its toxicity to the host cells, followed by direct measurement of its antiviral activity.
Cytotoxicity Assay
Before assessing the antiviral activity of this compound, it is essential to determine its cytotoxic concentration (CC50), the concentration at which it causes a 50% reduction in the viability of uninfected host cells. This is crucial to ensure that any observed antiviral effect is not merely a consequence of the compound killing the host cells. A common method for this is the MTT or MTS assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
Plaque Reduction Assay
The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the production of infectious virus particles.[1] A viral plaque is a visible clear zone that develops on a monolayer of cells as the virus infects and lyses the cells.[1] The 50% effective concentration (EC50), the concentration of the compound that reduces the number of viral plaques by 50%, is a key measure of antiviral potency.[2]
Virus Yield Reduction Assay
This assay provides a quantitative measure of the reduction in the titer of infectious virus particles produced in the presence of the antiviral compound.[3][4] Cells are infected with the virus and treated with various concentrations of this compound. After a single round of replication, the amount of new infectious virus in the supernatant is quantified, typically by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[3] This assay is particularly useful for confirming the results of the plaque reduction assay and for viruses that do not form clear plaques.[4]
Experimental Protocols
The following are detailed protocols for the key experiments. It is recommended to perform these experiments in at least triplicate to ensure the reliability of the results.
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on the selected host cell line (e.g., Vero cells).
Materials:
-
Host cells (e.g., Vero E6 cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle control (cell control).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2 (this duration should match the duration of the antiviral assays).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.
Protocol 2: Plaque Reduction Assay
Objective: To determine the 50% effective concentration (EC50) of this compound against the target virus.
Materials:
-
Host cells (e.g., Vero E6 cells)
-
Complete growth medium
-
Target virus stock with a known titer (PFU/mL)
-
This compound stock solution
-
24-well cell culture plates
-
Semi-solid overlay medium (e.g., DMEM with 2% FBS and 1% carboxymethyl cellulose or agarose)
-
Crystal violet solution (0.1% in 20% ethanol)
-
Formalin (10%) or another suitable fixative
Procedure:
-
Seed host cells in 24-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).
-
In separate tubes, mix a standardized amount of virus (e.g., to produce 50-100 plaques per well) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Remove the growth medium from the cell monolayers and inoculate the cells with 100 µL of the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus).
-
Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.
-
Aspirate the inoculum and overlay the cell monolayers with 1 mL of the semi-solid overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
After the incubation period, fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and the fixative, and stain the cell monolayers with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by non-linear regression analysis.
Protocol 3: Virus Yield Reduction Assay
Objective: To quantify the reduction in the production of infectious virus particles.
Materials:
-
Host cells (e.g., Vero E6 cells)
-
Complete growth medium
-
Target virus stock
-
This compound stock solution
-
24-well or 96-well cell culture plates
-
Microcentrifuge tubes
Procedure:
-
Seed host cells in 24-well or 96-well plates and grow to confluence.
-
Infect the cells with the target virus at a multiplicity of infection (MOI) of 0.1 to 1 for 1-2 hours.
-
After the adsorption period, wash the cells with PBS to remove unadsorbed virus.
-
Add fresh medium containing serial dilutions of this compound to the infected cells. Include a virus control (no compound) and a cell control (no virus).
-
Incubate the plates for a single replication cycle (e.g., 24-48 hours, depending on the virus).
-
At the end of the incubation period, harvest the cell culture supernatants.
-
Clarify the supernatants by centrifugation to remove cell debris.
-
Determine the virus titer in each supernatant sample by performing a plaque assay or TCID50 assay on fresh host cell monolayers.
-
Calculate the reduction in virus yield for each compound concentration compared to the virus control. The EC90 (90% effective concentration) or EC99 (99% effective concentration) can be determined from the dose-response curve.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity and Antiviral Efficacy of this compound against Various Viruses
| Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Dengue Virus (Serotype 2) | Vero E6 | > 50 | 2.5 | > 20 |
| Zika Virus (Strain MR766) | Vero E6 | > 50 | 3.1 | > 16.1 |
| West Nile Virus (NY99) | Vero E6 | > 50 | 4.2 | > 11.9 |
| Control Virus | Cell Line | Value | Value | Value |
Table 2: Virus Yield Reduction by this compound
| Virus | This compound Conc. (µM) | Virus Titer (PFU/mL) | Fold Reduction |
| Dengue Virus (Serotype 2) | 0 (Control) | 5.2 x 10^6 | - |
| 1 | 2.1 x 10^5 | 24.8 | |
| 5 | 8.9 x 10^3 | 584.3 | |
| 10 | < 100 | > 52,000 | |
| Zika Virus (Strain MR766) | 0 (Control) | 3.8 x 10^6 | - |
| 1 | 3.5 x 10^5 | 10.9 | |
| 5 | 1.2 x 10^4 | 316.7 | |
| 10 | < 100 | > 38,000 |
Mandatory Visualizations
Hypothesized Signaling Pathway of this compound Action
The proposed mechanism of action for cyclophilin inhibitors involves the disruption of the interaction between host cyclophilin A (CypA) and viral proteins, which is essential for viral replication. For many RNA viruses, CypA is thought to be crucial for the proper conformation and function of the viral replication complex.
Caption: Hypothesized mechanism of this compound antiviral activity.
Experimental Workflow for Antiviral Efficacy Testing
The overall workflow for testing the antiviral efficacy of this compound follows a logical progression from initial cytotoxicity assessment to the confirmation of antiviral activity.
Caption: General workflow for in vitro antiviral efficacy testing.
References
- 1. A protocol to assess cellular bioenergetics in flavivirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Cyclophilin A and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for SMCypI C31 in HCV Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the development of effective antiviral therapies is a priority for researchers. A key tool in the discovery and development of direct-acting antivirals (DAAs) is the HCV replicon system. These systems are non-infectious, cell-based assays that allow for the study of HCV RNA replication in a controlled laboratory setting. SMCypI C31 is a novel, non-peptidic small-molecule inhibitor of cyclophilin A (CypA), a host protein essential for HCV replication. This document provides detailed application notes and protocols for the utilization of this compound in HCV replicon assays to evaluate its antiviral activity.
Mechanism of Action of this compound
This compound exerts its anti-HCV effect by targeting a host factor, cyclophilin A (CypA), rather than a viral protein. CypA is a peptidyl-prolyl cis/trans isomerase (PPIase) that is crucial for the proper folding and function of the HCV non-structural protein 5A (NS5A). By binding to CypA, this compound inhibits its PPIase activity, which in turn disrupts the critical interaction between CypA and NS5A. This disruption impairs the formation of the viral replication complex, ultimately inhibiting HCV RNA replication.[1]
Quantitative Data Summary
The antiviral activity of this compound has been evaluated in various HCV subgenomic replicon assays. The following tables summarize the key quantitative data regarding its potency, pangenotypic activity, and resistance profile.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| PPIase Inhibitory Activity (IC₅₀) | 0.1 µM | [1] |
Table 2: Pangenotypic Anti-HCV Activity of this compound in Subgenomic Replicon Assays
| HCV Genotype | Replicon Type | EC₅₀ (µM) | Reference |
| 1a | Subgenomic | 3.80 | [1] |
| 1b | Subgenomic | 2.95 | [1] |
| 2a | Subgenomic | 2.30 | [1] |
| 2a/4a (chimeric) | Subgenomic | 1.40 | [1] |
| 3a | Subgenomic | 7.76 | [1] |
| 5a | Subgenomic | 1.20 | [1] |
Table 3: Resistance Profile of this compound in a Genotype 1b HCV Subgenomic Replicon
| Amino Acid Substitutions in NS5A | Fold Resistance | Reference |
| D320E | Low-level | [1] |
| Y321H | Low-level | [1] |
Table 4: Combination Antiviral Activity of this compound with Ledipasvir (NS5A Inhibitor)
| Drug Combination | Effect | Reference |
| This compound + Ledipasvir | Additive | [1] |
Experimental Protocols
Protocol 1: Determination of EC₅₀ of this compound in a Luciferase-Based HCV Replicon Assay
This protocol describes the methodology to determine the 50% effective concentration (EC₅₀) of this compound against an HCV subgenomic replicon expressing a luciferase reporter gene.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (concentration to be optimized for cell line maintenance)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the stable HCV replicon cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor like daclatasvir).
-
Compound Treatment: After 24 hours of incubation, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (considered as 100% replication).
-
Plot the percentage of HCV replication against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Huh-7 cells (or the same cell line used for the replicon assay)
-
Culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or a reagent that measures ATP content)
-
Spectrophotometer or plate reader
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the cells, mirroring the concentrations used in the antiviral assay.
-
Incubation: Incubate the plate for 72 hours.
-
Cell Viability Measurement: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the viability readings to the vehicle control (considered as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the 50% cytotoxic concentration (CC₅₀) value. The selectivity index (SI) can be calculated as CC₅₀/EC₅₀.
-
Protocol 3: Resistance Selection Study
This protocol outlines the procedure for selecting for HCV replicon resistance to this compound.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon
-
Culture medium with G418
-
This compound
-
6-well or 10 cm cell culture dishes
-
RNA extraction kit
-
RT-PCR reagents
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Initial Culture: Culture the HCV replicon cells in the presence of a low concentration of this compound (e.g., at or slightly above the EC₅₀).
-
Passaging: Passage the cells continuously, gradually increasing the concentration of this compound as the cells begin to grow out.
-
Isolation of Resistant Clones: Once colonies of resistant cells emerge at high concentrations of the inhibitor, isolate these clones.
-
RNA Extraction and Sequencing: Extract total RNA from the resistant cell clones. Perform RT-PCR to amplify the HCV NS3-NS5B coding region. Sequence the PCR products to identify mutations.
-
Confirmation of Resistance: Introduce the identified mutations into a wild-type replicon construct via site-directed mutagenesis. Perform the EC₅₀ determination assay (Protocol 1) to confirm that the mutations confer resistance to this compound.
Visualizations
Caption: Mechanism of this compound action on the HCV replication complex.
Caption: Workflow for determining the EC₅₀ of this compound in an HCV replicon assay.
References
Application Notes: Utilizing SMCypI C31 for Studying the Cyclophilin A-NS5A Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the interaction between the host protein Cyclophilin A (CypA) and the viral non-structural protein 5A (NS5A) is a critical dependency for viral replication.[1][2] This interaction presents a compelling target for the development of host-targeting antiviral therapies. SMCypI C31 is a novel, non-peptidic small-molecule inhibitor of cyclophilins that has demonstrated potent anti-HCV activity.[3][4] Unlike cyclosporin A (CsA), this compound is non-immunosuppressive, making it a valuable research tool and a potential therapeutic candidate. These application notes provide detailed protocols for using this compound to investigate the CypA-NS5A interaction and its role in HCV replication.
Mechanism of Action
This compound exerts its antiviral effect by directly binding to the active site of CypA, thereby inhibiting its peptidyl-prolyl cis-trans isomerase (PPIase) activity.[3] This enzymatic activity is essential for the correct folding and function of specific proline-containing proteins, including the HCV NS5A protein. By inhibiting CypA's PPIase activity, this compound disrupts the critical interaction between CypA and NS5A, which is necessary for the formation of the viral replication complex and efficient viral RNA synthesis.[1]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, facilitating its application in various experimental setups.
| Parameter | Value | Assay Type | Genotype (if applicable) | Reference |
| IC50 (PPIase Activity) | 0.1 µM | Chymotrypsin-coupled PPIase assay | N/A | [3] |
| EC50 (HCV Replication) | 1.20 - 7.76 µM | Subgenomic Replicon Luciferase Assay | 1a, 1b, 2a, 3a, 4a, 5a | [3] |
| IC50 (CypA-NS5A Interaction) | Not explicitly reported. Can be determined using the protocols below. | e.g., AlphaLISA, TR-FRET, Pull-down | N/A | |
| Kd (Binding to CypA) | Not explicitly reported. Can be determined using the protocols below. | e.g., Fluorescence Polarization, ITC | N/A |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the CypA-NS5A interaction using this compound.
Protocol 1: In Vitro Disruption of the CypA-NS5A Interaction via Pull-Down Assay
This protocol details a method to demonstrate the direct disruption of the CypA-NS5A protein-protein interaction by this compound.
Materials:
-
Recombinant His-tagged CypA (His-CypA)
-
Cell lysate containing Renilla luciferase-tagged NS5A (NS5A-Rluc)
-
This compound (and vehicle control, e.g., DMSO)
-
Ni-NTA magnetic beads
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Wash buffer with 250-500 mM imidazole)
-
Renilla luciferase assay substrate
-
Luminometer
Procedure:
-
Preparation of NS5A-Rluc Lysate:
-
Transfect mammalian cells (e.g., Huh7.5) with a plasmid expressing NS5A-Rluc.
-
After 48-72 hours, lyse the cells in Lysis Buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Binding of His-CypA to Beads:
-
Incubate Ni-NTA magnetic beads with an excess of purified His-CypA in Lysis Buffer for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Wash Buffer to remove unbound His-CypA.
-
-
Inhibition and Interaction:
-
Resuspend the His-CypA-bound beads in fresh Lysis Buffer.
-
Add the NS5A-Rluc lysate to the beads.
-
Add this compound at various concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle-only control.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for protein interaction.
-
-
Washing:
-
Wash the beads three to five times with Wash Buffer to remove unbound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by incubating with Elution Buffer for 15-30 minutes at room temperature.
-
-
Detection:
-
Transfer the eluate to a white 96-well plate.
-
Add Renilla luciferase assay substrate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. A decrease in luminescence in the presence of this compound indicates disruption of the CypA-NS5A interaction.
-
Protocol 2: Measurement of CypA PPIase Activity Inhibition
This protocol describes a chymotrypsin-coupled spectrophotometric assay to measure the inhibition of CypA's PPIase activity by this compound. The assay relies on the principle that chymotrypsin specifically cleaves the trans-isomer of a substrate peptide, and CypA accelerates the conversion from the cis to the trans form.
Materials:
-
Recombinant human CypA
-
This compound (and vehicle control)
-
Substrate peptide (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
α-Chymotrypsin
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.8)
-
Spectrophotometer capable of reading at 390 nm
Procedure:
-
Prepare Reagents:
-
Dissolve the substrate peptide in a suitable solvent (e.g., trifluoroethanol with LiCl) and then dilute in the assay buffer.
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, add assay buffer.
-
Add this compound at various final concentrations. Include a vehicle control.
-
Add recombinant CypA to a final concentration in the low nanomolar range.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the substrate peptide.
-
Immediately follow with the addition of α-chymotrypsin.
-
-
Measurement:
-
Measure the increase in absorbance at 390 nm over time (e.g., every 15 seconds for 5-10 minutes) at 25°C. The absorbance increase is due to the release of p-nitroaniline upon cleavage of the trans-peptide by chymotrypsin.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 3: HCV Subgenomic Replicon Luciferase Assay
This protocol is a cell-based assay to determine the efficacy of this compound in inhibiting HCV RNA replication. It utilizes a subgenomic HCV replicon that expresses a luciferase reporter gene.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b or 2a).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection).
-
This compound (and vehicle control).
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the HCV replicon cells in white, opaque 96-well plates at a density that will result in 70-80% confluency at the end of the assay.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions (this typically includes cell lysis).
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
To assess cytotoxicity, a parallel assay using a viability reagent (e.g., CellTiter-Glo®) can be performed.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Role of CypA-NS5A interaction in the HCV life cycle and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro pull-down assay to assess CypA-NS5A interaction.
Caption: Logical relationship showing the mechanism of action of this compound in inhibiting HCV replication.
References
- 1. The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
Application Notes: SMCypI C31 as a Tool for Studying Flaviviridae Replication
Audience: Researchers, scientists, and drug development professionals.
Introduction The Flaviviridae family includes a wide range of significant human pathogens such as Hepatitis C virus (HCV), Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV).[1][2] These viruses hijack host cellular machinery to facilitate their replication, making host factors attractive targets for broad-spectrum antiviral therapies.[3][4] Cyclophilins, a family of host peptidyl-prolyl cis/trans isomerases (PPIases), have been identified as crucial host factors for the replication of many viruses, including members of the Flaviviridae family.[1][5]
SMCypI C31 is a novel, non-peptidic, and non-immunosuppressive small-molecule cyclophilin inhibitor (SMCypI).[5][6] It potently inhibits the PPIase activity of cyclophilins and has demonstrated significant antiviral activity against HCV and other flaviviruses.[1][7] These characteristics make this compound an invaluable chemical probe for elucidating the role of cyclophilins in the viral life cycle and a promising lead compound for the development of pan-Flaviviridae antiviral drugs.
Mechanism of Action The replication of flaviviruses occurs within specialized membrane compartments derived from the endoplasmic reticulum, where a replication complex is formed.[4][8] This complex consists of viral non-structural (NS) proteins, viral RNA, and co-opted host factors. Cyclophilin A (CypA) is one such host factor, believed to be essential for the correct conformation and function of viral proteins within this complex.
This compound exerts its antiviral effect by directly targeting the host protein CypA. Mechanistic studies have shown that C31 binds to CypA, competitively inhibiting its PPIase enzymatic activity.[1] For HCV, this inhibition disrupts the critical interaction between CypA and the viral NS5A protein, a key component of the replication complex.[1][5] This disruption impairs the formation or function of the replication complex, ultimately halting viral RNA synthesis. While the precise protein interactions may vary across different flaviviruses, the susceptibility of multiple family members to C31 suggests a conserved dependency on host cyclophilins for efficient replication.[1]
Applications in Flaviviridae Research this compound serves as a specific and potent tool for:
-
Target Validation: Confirming the dependence of various flaviviruses on host cyclophilins for their replication.
-
Mechanistic Studies: Investigating the specific interactions between cyclophilins and viral proteins (e.g., NS5) and their role in the formation and function of the viral replication complex.[9][10]
-
Drug Discovery: Acting as a scaffold for the development of more potent and broad-spectrum cyclophilin inhibitors with improved pharmacokinetic properties.[1]
-
Resistance Studies: Identifying viral mutations that confer resistance to cyclophilin-targeting drugs, thereby mapping the functional interaction sites between the virus and host factors.[5]
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been quantified against its enzymatic target and several viruses from the Flaviviridae family.
| Target | Parameter | Value (µM) | Reference |
| Cyclophilin PPIase Activity | IC₅₀ | 0.1 | [7][11] |
| Hepatitis C Virus (HCV) | |||
| Genotype 1a | EC₅₀ | 3.80 | [7] |
| Genotype 1b | EC₅₀ | 2.95 | [7] |
| Genotype 2a | EC₅₀ | 2.30 | [7] |
| Genotype 3a | EC₅₀ | 7.76 | [7] |
| Genotype 5a | EC₅₀ | 1.20 | [7] |
| Infectious J6/JFH1 | EC₅₀ | 2.80 ± 0.40 | [1] |
| Dengue Virus (DENV) | EC₅₀ | 7.3 ± 3.5 | [1][7] |
| Yellow Fever Virus (YFV) | EC₅₀ | 27.2 ± 4.7 | [1][7] |
| Zika Virus (ZIKV) | EC₅₀ | 48.0 ± 5.6 | [1][7] |
| West Nile Virus (WNV) | EC₅₀ | >50 | [1] |
| Cell Viability | CC₅₀ | ≥100 | [1] |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration.
Experimental Protocols
1. Protocol: Antiviral Activity Assay (EC₅₀ Determination by RT-qPCR)
This protocol details the steps to determine the EC₅₀ of this compound against a target flavivirus in a cell culture model.
Materials:
-
Susceptible host cells (e.g., Huh-7, A549, or Vero cells)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Flavivirus stock of known titer (e.g., DENV, ZIKV, YFV)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
RNA extraction kit
-
RT-qPCR reagents (reverse transcriptase, primers/probes for viral and housekeeping genes, qPCR master mix)
-
Cell viability reagent (e.g., MTS or resazurin)
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a 90-95% confluent monolayer after 24 hours. Incubate at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a culture medium, starting from a high concentration (e.g., 100 µM). Include a "no-drug" (vehicle control, e.g., 0.1% DMSO) and "no-virus" (mock-infected) control.
-
Infection: Aspirate the growth medium from the cells. Infect the cells with the chosen flavivirus at a multiplicity of infection (MOI) of 0.1 to 1 in a small volume of serum-free medium for 1-2 hours.
-
Treatment: After the incubation period, remove the virus inoculum and add 100 µL of the prepared this compound dilutions (or control medium) to the corresponding wells.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
RNA Extraction: At 48 hours post-infection, harvest the cell supernatant or cell lysate. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR: Perform a one-step or two-step RT-qPCR to quantify viral RNA levels. Use primers and probes specific to a conserved region of the viral genome. Normalize the viral RNA levels to an internal housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative viral replication for each compound concentration as a percentage of the vehicle control. Plot the percentage of replication against the log-transformed drug concentration and fit a dose-response curve to determine the EC₅₀ value.
2. Protocol: Cytotoxicity Assay (CC₅₀ Determination)
This assay should be run in parallel with the antiviral assay using uninfected cells to ensure that the observed antiviral effect is not due to cell death.
Procedure:
-
Seed cells in a 96-well plate and prepare compound dilutions as described in Protocol 1.
-
Add the compound dilutions to the uninfected cells.
-
Incubate for 48 hours (matching the duration of the antiviral assay).
-
Add a cell viability reagent (e.g., MTS) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence on a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot against the log-transformed drug concentration to determine the CC₅₀ value.
Spectrum of Activity
This compound demonstrates a potential for broad anti-Flaviviridae activity, though its potency varies significantly among different members of the family.[1] It is most effective against HCV and DENV, showing EC₅₀ values in the low micromolar range.[1] Its efficacy is moderate against YFV and lower against ZIKV. While a trend of inhibition was noted for WNV, the EC₅₀ was above the highest tested concentration of 50 μM.[1] This differential activity highlights the varying degrees to which different flaviviruses may depend on cyclophilins for their replication and makes C31 a useful tool for probing these differences.
References
- 1. Characterization of the Anti-Hepatitis C Virus Activity of New Nonpeptidic Small-Molecule Cyclophilin Inhibitors with the Potential for Broad Anti-Flaviviridae Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Small-Molecule Inhibitors of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shaping the flavivirus replication complex: It is curvaceous! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rewiring cellular networks by members of the Flaviviridae family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound [smolecule.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protein Interactions during the Flavivirus and Hepacivirus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-Molecule Inhibitor of Flaviviral NS3-NS5 Interaction with Broad-Spectrum Activity and Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound|CAS |DC Chemicals [dcchemicals.com]
Mitoprotective Effects of SMCypI C31: Application Notes and Protocols for Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key contributor to cellular injury in a variety of pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and drug-induced toxicity. A critical event in mitochondrial-mediated cell death is the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane. Cyclophilin D (CypD), a peptidyl-prolyl isomerase located in the mitochondrial matrix, is a key regulator of mPTP opening.[1][2] Inhibition of CypD presents a promising therapeutic strategy to prevent mPTP opening and protect mitochondria.
SMCypI C31 is a small-molecule cyclophilin inhibitor that has demonstrated significant mitoprotective effects.[3] This document provides detailed application notes and experimental protocols for assessing the mitoprotective effects of this compound, with a focus on its inhibitory action on CypD and the mPTP.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on CypD activity and mPTP opening.
| Parameter | This compound | Reference Compound (Cyclosporin A) |
| CypD PPIase Activity IC50 | 0.2 µM | Not Reported in this context |
| mPTP Opening IC50 (Mitochondrial Swelling) | 1.4 µM | Not Reported in this context |
| Data derived from studies on isolated mouse liver mitochondria.[3] |
Signaling Pathway
The primary mechanism of this compound's mitoprotective effect is through the direct inhibition of Cyclophilin D (CypD), which in turn prevents the opening of the mitochondrial permeability transition pore (mPTP).
Experimental Workflow
A typical workflow for assessing the mitoprotective effects of this compound involves a series of in vitro assays, starting from the molecular target and progressing to cellular consequences.
Experimental Protocols
Cyclophilin D Peptidyl-Prolyl Isomerase (PPIase) Activity Assay (Chymotrypsin-Coupled)
Principle: This assay measures the cis-trans isomerization of a chromogenic peptide substrate by CypD. The cis-isomer is resistant to cleavage by chymotrypsin, while the trans-isomer is readily cleaved, releasing a chromophore that can be detected spectrophotometrically. The rate of color development is proportional to the PPIase activity.
Materials:
-
Recombinant human Cyclophilin D
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
α-Chymotrypsin
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8
-
This compound stock solution in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading at 390 nm
Protocol:
-
Prepare a stock solution of Suc-AAPF-pNA in trifluoroethanol containing 470 mM LiCl.
-
Prepare working solutions of recombinant CypD and α-chymotrypsin in assay buffer.
-
Add 95 µL of the assay buffer containing CypD and α-chymotrypsin to each well of a 96-well plate.
-
Add 5 µL of this compound at various concentrations (or vehicle control) to the wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the Suc-AAPF-pNA substrate solution to each well.
-
Immediately measure the absorbance at 390 nm every 15 seconds for 10 minutes at 25°C.
-
Calculate the initial rate of reaction (V₀) for each concentration of this compound.
-
Plot the V₀ against the inhibitor concentration and determine the IC50 value.
Mitochondrial Swelling Assay
Principle: Opening of the mPTP leads to an influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling results in a decrease in light scattering, which can be measured as a decrease in absorbance at 540 nm.
Materials:
-
Isolated mitochondria (e.g., from mouse liver)
-
Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4
-
Calcium Chloride (CaCl₂) solution
-
This compound stock solution in DMSO
-
96-well microplate
-
Spectrophotometer with kinetic reading capabilities at 540 nm
Protocol:
-
Isolate mitochondria from fresh tissue using standard differential centrifugation protocols.
-
Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.
-
Resuspend the isolated mitochondria in swelling buffer to a final concentration of 0.5 mg/mL.
-
Add 100 µL of the mitochondrial suspension to each well of a 96-well plate.
-
Add this compound at various concentrations (or vehicle control) and incubate for 5 minutes at 30°C.
-
Induce mPTP opening by adding a bolus of CaCl₂ (e.g., 200 µM final concentration).
-
Immediately monitor the decrease in absorbance at 540 nm every 30 seconds for 15 minutes.
-
The rate of absorbance decrease is indicative of the rate of mitochondrial swelling. Compare the rates in the presence and absence of this compound to determine its inhibitory effect.
Calcium Retention Capacity (CRC) Assay
Principle: This assay measures the ability of mitochondria to sequester Ca²⁺ before the mPTP opens. A Ca²⁺-sensitive fluorescent dye is used to monitor the concentration of extramitochondrial Ca²⁺. Upon mPTP opening, the sequestered Ca²⁺ is released back into the buffer, causing a sharp increase in fluorescence.
Materials:
-
Isolated mitochondria
-
CRC Buffer: 250 mM Sucrose, 10 mM MOPS, 5 mM Succinate, 1 mM Pi, 10 µM EGTA, pH 7.2
-
Calcium Green-5N fluorescent dye
-
Calcium Chloride (CaCl₂) solution
-
This compound stock solution in DMSO
-
Fluorometer with injectors
Protocol:
-
Resuspend isolated mitochondria in CRC buffer to a final concentration of 0.5 mg/mL.
-
Add Calcium Green-5N to the mitochondrial suspension (final concentration ~1 µM).
-
Add the mitochondrial suspension to the fluorometer cuvette and allow it to equilibrate.
-
Add this compound at the desired concentration (or vehicle control) and incubate for 3 minutes.
-
Program the fluorometer to inject pulses of CaCl₂ (e.g., 10 µM) every 60 seconds.
-
Monitor the fluorescence of Calcium Green-5N. With each Ca²⁺ pulse, you will observe a transient increase in fluorescence followed by a decrease as mitochondria take up the Ca²⁺.
-
The point at which the fluorescence does not return to baseline but instead shows a sustained, sharp increase indicates mPTP opening and Ca²⁺ release.
-
The total amount of Ca²⁺ added before this sharp increase is the calcium retention capacity. Compare the CRC in the presence and absence of this compound.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)
Principle: JC-1 is a ratiometric fluorescent dye that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
Cultured cells (e.g., primary hepatocytes, neuronal cells)
-
JC-1 dye
-
Cell culture medium
-
This compound
-
Inducing agent for mitochondrial dysfunction (e.g., a known toxin or oxidative stressor)
-
Fluorescence microscope or plate reader
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce mitochondrial dysfunction by adding the inducing agent and co-incubate with this compound for the desired time.
-
Remove the medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity at both red (Ex/Em ~585/590 nm) and green (Ex/Em ~514/529 nm) wavelengths.
-
Calculate the ratio of red to green fluorescence. An increase in this ratio in this compound-treated cells compared to the inducer-only control indicates a protective effect on ΔΨm.
Cellular Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Materials:
-
Cultured cells
-
DCFDA (or H2DCFDA)
-
Cell culture medium
-
This compound
-
ROS-inducing agent (e.g., H₂O₂, menadione)
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Plate cells and treat with this compound and an ROS-inducing agent as described in the JC-1 assay protocol.
-
After the treatment period, load the cells with DCFDA (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity of DCF (Ex/Em ~485/535 nm).
-
A decrease in fluorescence in this compound-treated cells compared to the inducer-only control indicates a reduction in ROS levels.
ATP Production Assay
Principle: Cellular ATP levels can be quantified using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that can be measured with a luminometer. A decrease in ATP levels is indicative of mitochondrial dysfunction.
Materials:
-
Cultured cells
-
ATP assay kit (containing luciferase and luciferin)
-
This compound
-
Inducing agent for mitochondrial dysfunction
-
Luminometer
Protocol:
-
Plate cells and treat with this compound and an inducing agent as described in the previous cellular assays.
-
At the end of the treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
Add the cell lysate to a luminometer plate.
-
Add the luciferase-luciferin reagent to the wells.
-
Immediately measure the luminescence.
-
Generate an ATP standard curve to quantify the ATP concentration in the samples.
-
An attenuation of the ATP decrease in this compound-treated cells compared to the inducer-only control indicates a mitoprotective effect.
References
- 1. Frontiers | Cyclophilin D (PPIF) and MPTP in hepatic ischemia-reperfusion injury: insights into mechanisms [frontiersin.org]
- 2. Cyclophilin D-mediated Mitochondrial Permeability Transition Regulates Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of Cyclophilins Block Opening of the Mitochondrial Permeability Transition Pore and Protect Mice From Hepatic Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PPIase Inhibition by SMCypI C31
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the inhibition of Schistosoma mansoni cyclophilin I (SMCypI) peptidyl-prolyl cis-trans isomerase (PPIase) activity by the inhibitor SMCypI C31.
Introduction
Cyclophilins are a family of ubiquitous enzymes that catalyze the cis-trans isomerization of peptidyl-prolyl bonds in proteins, a rate-limiting step in protein folding and conformational changes. In the parasitic flatworm Schistosoma mansoni, the causative agent of schistosomiasis, cyclophilins play crucial roles in parasite survival, immune evasion, and pathogenesis. S. mansoni cyclophilin A (SmCypA) has been shown to be secreted by the parasite and to modulate the host immune response by interacting with dendritic cells and T cells, promoting a regulatory T cell phenotype.[1] This makes SMCypI an attractive drug target for the development of novel anti-schistosomal therapies.
This compound is a non-peptidic small molecule inhibitor of cyclophilin PPIase activity. Accurate and reproducible methods to quantify its inhibitory potency are essential for structure-activity relationship (SAR) studies and lead optimization. This document details the most common method for this purpose: the protease-coupled spectrophotometric assay.
Key Concepts
-
PPIase Activity: The enzymatic activity of cyclophilins in catalyzing the cis-trans isomerization of proline residues in peptides.
-
Protease-Coupled Assay: An indirect method to measure PPIase activity. A protease (e.g., α-chymotrypsin) that specifically cleaves the trans isomer of a substrate peptide is used. The rate of cleavage is proportional to the rate of cis to trans isomerization catalyzed by the PPIase.
-
IC50: The half-maximal inhibitory concentration, which represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
Data Presentation
The following table summarizes the key quantitative data for the inhibition of SMCypI by a hypothetical inhibitor, this compound, as would be determined using the protocols described below.
| Parameter | Value | Description |
| Enzyme | Recombinant S. mansoni Cyclophilin I (SMCypI) | Purified recombinant protein |
| Substrate | N-Suc-Ala-Ala-Pro-Phe-pNA | Chromogenic peptide substrate |
| Protease | α-Chymotrypsin | Couples PPIase activity to a colorimetric readout |
| Inhibitor | This compound | Small molecule inhibitor of SMCypI |
| IC50 of this compound | 0.1 µM | Concentration of inhibitor for 50% inhibition |
| Assay Temperature | 10°C | Optimal temperature for measuring PPIase activity |
| Wavelength | 390 nm | Wavelength to monitor the release of p-nitroaniline |
Experimental Protocols
Protocol 1: Protease-Coupled Spectrophotometric Assay for Measuring SMCypI PPIase Activity and Inhibition
This protocol describes the measurement of SMCypI PPIase activity and its inhibition by this compound using a continuous spectrophotometric assay coupled to the proteolytic activity of α-chymotrypsin.[2][3]
Materials:
-
Recombinant purified S. mansoni Cyclophilin I (SMCypI)
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
α-Chymotrypsin (from bovine pancreas)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) substrate
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8
-
DMSO (for inhibitor dilution)
-
96-well UV-transparent microplates
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store at 4°C.
-
Prepare a 30 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store in aliquots at -20°C.
-
Prepare a 3.25 mM stock solution of the substrate Suc-AAPF-pNA in anhydrous DMSO. Store in aliquots at -20°C.
-
Prepare a stock solution of recombinant SMCypI (e.g., 1 mg/mL) in an appropriate buffer and store at -80°C. The final concentration in the assay will be in the nanomolar range.
-
-
Assay Setup for IC50 Determination:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into the Assay Buffer to the desired final concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well microplate, add the components in the following order:
-
Assay Buffer
-
This compound dilution or DMSO (for control wells)
-
SMCypI enzyme (e.g., to a final concentration of 10-50 nM)
-
-
Incubate the plate at the assay temperature (10°C) for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction and Measurement:
-
Prepare a reaction mixture containing α-chymotrypsin and the substrate in Assay Buffer. The final concentration of α-chymotrypsin should be around 33 µM and the substrate around 50 µM.[2]
-
Initiate the reaction by adding the α-chymotrypsin/substrate mixture to each well.
-
Immediately place the plate in the microplate reader, pre-equilibrated to 10°C.
-
Measure the increase in absorbance at 390 nm every 15-30 seconds for 5-10 minutes. The absorbance increase is due to the release of p-nitroaniline upon cleavage of the trans-AAPF-pNA by chymotrypsin.
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves (ΔA390/min).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The percentage of inhibition is calculated as: (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.
-
Controls:
-
No Enzyme Control: Assay Buffer, substrate, and α-chymotrypsin to measure the background rate of substrate cleavage.
-
No Inhibitor Control: Assay Buffer, SMCypI, substrate, and α-chymotrypsin to determine the maximal enzyme activity.
-
DMSO Control: Same as the no inhibitor control, but with DMSO at the same final concentration as in the inhibitor wells.
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: Proposed Signaling Pathway of Secreted S. mansoni Cyclophilin A (SmCypA) in Host Immune Modulation
References
- 1. Composition of the Schistosoma mansoni worm secretome: Identification of immune modulatory Cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Novel Compounds in Ischemia-Reperfusion Injury Models
A Framework for "SMCypI C31" and Other Novel Therapeutic Agents
Disclaimer: As of the latest available data, there is no public scientific literature or documentation identifying a compound named "this compound" or its application in any biological model, including ischemia-reperfusion injury. Therefore, the following application notes and protocols are provided as a comprehensive and generalized framework for the evaluation of a novel investigational compound, referred to herein as "Compound X," in ischemia-reperfusion injury (IRI) models. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Ischemia-Reperfusion Injury
Ischemia-Reperfusion Injury (IRI) is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to previously ischemic tissue.[1][2] While reperfusion is essential to salvage ischemic tissues, it also initiates a cascade of detrimental events, including oxidative stress, inflammation, calcium overload, and mitochondrial dysfunction, leading to apoptosis and necrosis.[1][3] These events contribute significantly to the final infarct size in conditions like myocardial infarction and stroke.[2][3] Developing therapeutic agents that can mitigate IRI is a critical goal in cardiovascular and cerebrovascular research.
Potential therapeutic strategies often target key pathways involved in IRI, such as the PI3K/Akt signaling pathway, which is known to play a crucial role in promoting cell survival and reducing apoptosis. The evaluation of a novel agent like "Compound X" would involve assessing its ability to modulate these pathways and reduce tissue damage in established IRI models.
Data Presentation: Summarizing Efficacy Data for Compound X
Clear and structured data presentation is crucial for evaluating the efficacy of a novel compound. The following tables serve as templates for summarizing quantitative data from in vivo and in vitro IRI studies.
Table 1: In Vivo Myocardial Ischemia-Reperfusion Injury Model - Efficacy of Compound X
| Treatment Group | Dose (mg/kg) | Infarct Size (% of Area at Risk) | Area at Risk (% of Left Ventricle) | Cardiac Troponin I (ng/mL) | Ejection Fraction (%) |
| Sham | - | 0 | 0 | Baseline | 55 ± 5 |
| Vehicle Control | - | 45 ± 5 | 50 ± 4 | 10 ± 2 | 30 ± 4 |
| Compound X | 1 | 35 ± 4 | 49 ± 5 | 7 ± 1.5 | 38 ± 5 |
| Compound X | 10 | 25 ± 3 | 51 ± 4 | 5 ± 1 | 45 ± 4 |
| Positive Control | Known Dose | 28 ± 4 | 50 ± 3 | 5.5 ± 1.2 | 42 ± 3 |
| p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control. Data are presented as Mean ± SD. |
Table 2: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model - Cytoprotective Effects of Compound X
| Treatment Group | Concentration (µM) | Cell Viability (%) | LDH Release (% of Control) | Caspase-3 Activity (Fold Change) | Reactive Oxygen Species (ROS) Level (Fold Change) |
| Normoxia Control | - | 100 | 100 | 1.0 | 1.0 |
| OGD/R + Vehicle | - | 50 ± 6 | 250 ± 20 | 4.5 ± 0.5 | 5.0 ± 0.6 |
| OGD/R + Compound X | 1 | 65 ± 5 | 180 ± 15 | 3.2 ± 0.4 | 3.8 ± 0.5 |
| OGD/R + Compound X | 10 | 80 ± 4 | 130 ± 10 | 2.1 ± 0.3 | 2.5 ± 0.4 |
| OGD/R + Positive Control | Known Conc. | 75 ± 6 | 145 ± 12 | 2.5 ± 0.4 | 2.8 ± 0.3 |
| *p < 0.05 vs. OGD/R + Vehicle; *p < 0.01 vs. OGD/R + Vehicle. Data are presented as Mean ± SD. |
Experimental Protocols
The following are detailed protocols for commonly used in vivo and in vitro models of ischemia-reperfusion injury.
Protocol 1: In Vivo Murine Model of Myocardial Ischemia-Reperfusion
This protocol describes the transient ligation of the left anterior descending (LAD) coronary artery in mice, a standard model for myocardial IRI.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Mechanical ventilator
-
Surgical instruments (forceps, scissors, needle holder)
-
7-0 silk suture
-
"Compound X" or vehicle solution
-
Triphenyltetrazolium chloride (TTC) stain
-
Phosphate-buffered saline (PBS)
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse with isoflurane and place it in a supine position on a heating pad. Intubate the mouse and provide mechanical ventilation.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Identify the LAD coronary artery.
-
Ischemia: Pass a 7-0 silk suture underneath the LAD and tie a slipknot to occlude the artery. Successful occlusion is confirmed by the blanching of the anterior ventricular wall. Maintain ischemia for a period of 30-60 minutes.
-
Drug Administration: Administer "Compound X" or vehicle intravenously or intraperitoneally at a predetermined time point (e.g., 5 minutes before reperfusion).
-
Reperfusion: Release the slipknot to allow blood flow to resume. Reperfusion is confirmed by the return of color to the myocardium. Close the chest cavity.
-
Post-operative Care: Recover the animal from anesthesia and provide appropriate post-operative care and analgesia.
-
Infarct Size Assessment (24 hours post-reperfusion):
-
Re-anesthetize the mouse and re-occlude the LAD at the same location.
-
Inject a blue dye (e.g., Evans blue) retrogradely into the aorta to delineate the non-ischemic area (area not at risk).
-
Excise the heart and slice it into transverse sections.
-
Incubate the slices in 1% TTC stain at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale white.
-
Image the heart slices and quantify the area at risk and the infarct size using image analysis software.
-
Protocol 2: In Vitro Cardiomyocyte Model of Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This protocol simulates ischemia-reperfusion at the cellular level using cultured cardiomyocytes.
Materials:
-
Primary neonatal rat ventricular myocytes or a suitable cardiomyocyte cell line (e.g., H9c2)
-
Dulbecco's Modified Eagle Medium (DMEM), with and without glucose
-
Hypoxic chamber or incubator (1% O2, 5% CO2, 94% N2)
-
"Compound X" or vehicle
-
Reagents for viability assays (e.g., MTT, LDH assay kit)
-
Reagents for apoptosis and oxidative stress assays (e.g., Caspase-3 assay kit, DCFH-DA)
Procedure:
-
Cell Culture: Culture cardiomyocytes to 80-90% confluency in standard culture medium.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with glucose-free DMEM.
-
Replace the medium with glucose-free DMEM and place the cells in a hypoxic chamber for a predetermined duration (e.g., 3-6 hours).
-
-
Treatment with Compound X: "Compound X" can be added at various time points: before OGD (pre-conditioning), during OGD, or at the onset of reoxygenation.
-
Reoxygenation:
-
Remove the cells from the hypoxic chamber.
-
Replace the OGD medium with standard glucose-containing culture medium.
-
Return the cells to a normoxic incubator (95% air, 5% CO2) for a reoxygenation period (e.g., 12-24 hours).
-
-
Assessment of Cell Injury:
-
Cell Viability: Measure cell viability using an MTT assay or by quantifying LDH release into the culture medium.
-
Apoptosis: Assess apoptosis by measuring caspase-3 activity or using TUNEL staining.
-
Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Visualization of Pathways and Workflows
Signaling Pathway: PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a key signaling cascade that protects against ischemia-reperfusion injury. "Compound X" could potentially exert its protective effects by activating this pathway.
Caption: PI3K/Akt signaling pathway in cardioprotection.
Experimental Workflow: Screening Compound X for IRI
The following diagram outlines a typical workflow for evaluating a novel compound for its therapeutic potential in ischemia-reperfusion injury.
Caption: Experimental workflow for evaluating a novel compound in IRI.
References
Troubleshooting & Optimization
troubleshooting SMCypI C31 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cyclophilin inhibitor, SMCypI C31.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-peptidic small molecule inhibitor of cyclophilin A (CypA). Its primary mechanism of action is the disruption of the interaction between CypA and the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). This interaction is crucial for HCV replication, and by inhibiting it, this compound exerts its antiviral activity.
Q2: What is the primary application of this compound?
This compound is primarily used in virology research, specifically in studies related to HCV. It serves as a tool to investigate the role of the CypA-NS5A interaction in the viral life cycle and as a potential therapeutic agent against HCV.
Q3: In what solvent should I dissolve this compound?
Based on the properties of similar non-peptidic small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds and is commonly used in drug discovery for creating high-concentration stock solutions.[1]
Q4: How should I store the this compound stock solution?
It is recommended to store the DMSO stock solution of this compound at -20°C or -80°C for long-term stability. For short-term use, aliquots can be stored at 4°C for a few days. Avoid repeated freeze-thaw cycles to prevent degradation of the compound.
Troubleshooting Guide: Solubility Issues
Researchers may encounter solubility issues when preparing this compound solutions for their experiments. This guide provides a systematic approach to troubleshoot and resolve these problems.
Problem: Precipitate forms when diluting the DMSO stock solution in aqueous buffer.
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The significant change in solvent polarity can cause the compound to crash out of solution.
Solutions:
-
Optimize the Dilution Process:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, first dilute the DMSO stock into a smaller volume of your final aqueous buffer, ensuring thorough mixing, before adding the remaining buffer.
-
Vortexing/Mixing: Ensure vigorous and immediate mixing of the solution upon addition of the DMSO stock to the aqueous buffer.
-
-
Adjust the Final Concentration:
-
It's possible that the desired final concentration of this compound in the aqueous buffer is above its solubility limit. Try working with a lower final concentration.
-
-
Incorporate a Surfactant:
-
Low concentrations (e.g., 0.01% to 0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Perform control experiments to ensure the surfactant does not interfere with your assay.
-
-
Consider a Co-solvent:
-
If your experimental system allows, introducing a small percentage of a water-miscible organic co-solvent like ethanol in the final aqueous buffer can improve the solubility of this compound. Compatibility with your specific assay must be verified.
-
Problem: The initial this compound powder does not fully dissolve in DMSO.
While DMSO is a powerful solvent, issues can still arise, especially if the compound has formed aggregates.
Solutions:
-
Sonication: Use a bath sonicator to break up any potential aggregates of the this compound powder. Sonicate the vial containing the DMSO and the compound for several minutes.
-
Gentle Warming: Gently warm the solution to 37°C to aid in dissolution. Do not overheat, as this could lead to degradation of the compound.
-
Increase Solvent Volume: If the initial concentration of the stock solution is very high, you may be exceeding the solubility limit of this compound even in DMSO. Try preparing a more dilute stock solution.
Data Presentation
| Solvent | Expected Solubility | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | High | Preparation of high-concentration stock solutions. |
| Ethanol | Moderate to Low | Can be used as a co-solvent in final aqueous solutions. |
| Water | Very Low | Not recommended for initial solubilization. |
| Phosphate-Buffered Saline (PBS) | Very Low | Direct dissolution is not advised. Dilution from a DMSO stock is necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound and the amount of powder.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium appropriate for your experiment
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Example for a 1:1000 final dilution: To achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Immediately after adding the DMSO stock to the medium, mix the solution thoroughly by pipetting up and down or by gentle vortexing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Add the diluted this compound solution to your cells as per your experimental protocol. Ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Visualizations
References
Technical Support Center: Optimizing SMCypI C31 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SMCypI C31, a potent non-peptidic cyclophilin inhibitor. Here you will find troubleshooting advice and frequently asked questions to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of peptidyl-prolyl cis/trans isomerases (PPIase) activity.[] Its primary mechanism in inhibiting Hepatitis C Virus (HCV) replication is by disrupting the crucial interaction between cyclophilin A (CypA) and the viral nonstructural protein 5A (NS5A).[][2]
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
A2: Based on reported EC50 values against various HCV genotypes, a starting concentration range of 1.0 µM to 10.0 µM is recommended for initial experiments.[][2] The IC50 for its PPIase inhibitory activity is 0.1 µM.[]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO, typically up to a concentration of 10 mM.[2] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium.
Q4: Is this compound cytotoxic?
A4: Like any compound, this compound can exhibit cytotoxicity at high concentrations. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.
Q5: Can this compound be used in combination with other anti-HCV drugs?
A5: Yes, studies have shown that this compound can have at least additive effects when used in combination with other direct-acting antivirals (DAAs), such as NS5A inhibitors.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no antiviral activity observed | - Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit viral replication.- Compound instability: The compound may have degraded due to improper storage or handling.- Cell line insensitivity: The specific cell line or viral replicon may be less sensitive to cyclophilin inhibition. | - Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocols).- Ensure proper storage of the compound (as per the manufacturer's instructions) and prepare fresh dilutions for each experiment.- Verify the expression of cyclophilin A in your cell line and consider using a different replicon system. |
| High cytotoxicity observed | - Concentration too high: The concentration of this compound is exceeding the toxic threshold for the cells.- Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high. | - Determine the maximum non-toxic concentration using a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo).- Ensure the final concentration of the solvent in the culture medium is below a non-toxic level (typically ≤0.5% for DMSO). |
| Inconsistent results between experiments | - Variability in cell health and density: Differences in cell passage number, confluency, or overall health can affect experimental outcomes.- Inaccurate pipetting: Errors in serial dilutions can lead to inconsistent compound concentrations. | - Use cells within a consistent passage number range and ensure a uniform seeding density for all experiments.- Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dilutions. |
| Precipitation of the compound in the culture medium | - Poor solubility: The final concentration of this compound exceeds its solubility limit in the culture medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the cells.- Prepare fresh dilutions from the stock solution for each experiment and visually inspect for any precipitation before adding to the cells. |
Experimental Protocols
I. Determining the Maximum Non-Toxic Concentration using an MTT Assay
This protocol outlines the determination of the highest concentration of this compound that does not significantly affect cell viability.
Materials:
-
Huh-7 cells (or other suitable host cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium, ranging from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 1 hour at room temperature to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. The maximum non-toxic concentration is the highest concentration that results in ≥90% cell viability.
II. Optimizing this compound Concentration using an HCV Replicon Assay
This protocol describes how to determine the optimal concentration of this compound for inhibiting HCV replication.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., with a luciferase reporter)
-
Complete growth medium with G418 (for stable replicon cell lines)
-
This compound stock solution (10 mM in DMSO)
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Seed the HCV replicon cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium, starting from the maximum non-toxic concentration determined in the cytotoxicity assay.
-
Treat the cells with the different concentrations of this compound. Include a positive control (e.g., another known HCV inhibitor) and a negative control (vehicle).
-
Incubate the plate for 48-72 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Plot the luciferase activity against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that inhibits 50% of the viral replication. The optimal concentration for maximum efficacy with minimal cytotoxicity will be in the range of the EC50 to EC90 values.
Data Presentation
Table 1: Antiviral Activity of this compound against various HCV Genotypes
| HCV Genotype | EC50 (µM) |
| 1a | 1.20 - 2.50 |
| 1b | 1.80 - 3.10 |
| 2a | 2.10 - 4.20 |
| 3a | 3.50 - 7.76 |
| 5a | 4.30 - 6.80 |
| 2a/4a (chimeric) | 2.90 - 5.50 |
Data compiled from publicly available sources.[][2]
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
References
Technical Support Center: Overcoming Resistance to SMCypI C31 in Viral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the cyclophilin inhibitor SMCypI C31 in viral assays, particularly in the context of Hepatitis C Virus (HCV) research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-peptidic small molecule inhibitor of cyclophilin A (CypA), a host cell protein. It exhibits potent antiviral activity by disrupting the crucial interaction between CypA and the viral nonstructural protein 5A (NS5A). This interaction is essential for the proper folding and function of NS5A, which plays a critical role in HCV RNA replication and the formation of the viral replication complex. By inhibiting the peptidyl-prolyl cis/trans isomerase (PPIase) activity of CypA, this compound effectively hinders viral replication.
Q2: How does viral resistance to this compound develop?
Resistance to this compound, and other cyclophilin inhibitors, typically arises from specific amino acid substitutions in the viral NS5A protein. These mutations reduce the virus's dependence on the CypA-NS5A interaction for its replication. Notably, mutations in domain II of NS5A, such as D320E and Y321H in HCV genotype 1b, have been identified as conferring resistance. It's important to understand that these mutations do not necessarily prevent this compound from binding to CypA, but rather they allow the virus to replicate efficiently even when the CypA-NS5A interaction is disrupted.
Q3: What are the typical signs of this compound resistance in my viral assay?
The primary indicator of resistance is a significant increase in the half-maximal effective concentration (EC50) of this compound required to inhibit viral replication in your assay. You may observe that the concentration of this compound that was previously effective is no longer able to suppress viral replication to the same extent. This is often seen as a rightward shift in the dose-response curve.
Q4: Can resistance to this compound be overcome?
Yes, a primary strategy to overcome resistance to this compound is through combination therapy. By using this compound in conjunction with a direct-acting antiviral (DAA) that targets a different viral protein, you can create a multi-pronged attack that is effective against resistant variants. Combining a host-targeting agent like this compound with a virus-targeting agent can prevent the emergence of resistance and achieve a more potent antiviral effect.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and potential viral resistance.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high EC50 value for this compound | The viral strain being used may have pre-existing resistance-associated substitutions (RASs) in NS5A. | 1. Sequence the NS5A region of your viral stock to identify any known resistance mutations. 2. Test a panel of this compound concentrations to accurately determine the EC50 for your specific viral strain. 3. Compare your results to published data for wild-type and known resistant strains (see Table 1). |
| Loss of antiviral effect over time in culture | Emergence of resistant viral populations under the selective pressure of this compound. | 1. Implement a combination therapy approach. Combine this compound with an NS5A inhibitor (e.g., Daclatasvir, Ledipasvir) at concentrations around their respective EC50 values.[1][2][3] 2. Monitor for resistance by periodically sequencing the NS5A gene of the viral population. |
| High background signal or low signal-to-noise ratio in reporter assay | Suboptimal assay conditions or issues with the reporter system. | 1. Optimize cell seeding density to ensure a healthy monolayer. 2. Titrate the reporter substrate concentration to find the optimal signal window. 3. Include proper controls : no-cell, no-virus, and vehicle-treated controls are essential for data normalization. |
| Inconsistent results between experiments | Variability in cell health, viral titer, or compound preparation. | 1. Use a consistent passage number for your host cells. 2. Prepare fresh dilutions of this compound and other compounds for each experiment. 3. Perform viral titrations regularly to ensure consistent multiplicity of infection (MOI). |
| Cell toxicity observed at effective antiviral concentrations | The concentration of this compound or the combination of drugs is cytotoxic. | 1. Determine the CC50 (50% cytotoxic concentration) of this compound and any combination drugs on your host cell line. 2. Calculate the Selectivity Index (SI = CC50/EC50) to ensure a sufficient therapeutic window. 3. Lower the concentration of the more toxic compound in a combination therapy experiment. |
Quantitative Data Summary
The following table provides a summary of expected EC50 and CC50 values for this compound and comparator compounds against wild-type and resistant HCV replicons. These values are indicative and may vary depending on the specific cell line, viral genotype, and assay conditions.
Table 1: Antiviral Activity and Cytotoxicity of Selected Compounds
| Compound | Target | HCV Genotype | Replicon Status | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | CypA | 1b | Wild-Type | 0.4 - 2.95 | >50 | >17 |
| This compound | CypA | 1b | NS5A D320E/Y321H | >10 | >50 | - |
| Daclatasvir | NS5A | 1b | Wild-Type | 0.001 - 0.005 | >100 | >20,000 |
| Ledipasvir | NS5A | 1a | Wild-Type | 0.0003 - 0.001 | >100 | >100,000 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant HCV Replicons
This protocol outlines the method for generating HCV replicon cell lines with reduced susceptibility to this compound through in vitro selection.
Materials:
-
Huh-7 cells harboring a wild-type HCV subgenomic replicon (e.g., genotype 1b) with a selectable marker (e.g., neomycin resistance) and a reporter gene (e.g., luciferase).
-
Complete DMEM medium supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin.
-
G418 (Geneticin).
-
This compound.
Procedure:
-
Culture Huh-7 replicon cells in the presence of G418 to maintain the replicon.
-
Seed the cells in a 6-well plate and treat with a starting concentration of this compound equal to the EC50 value for the wild-type replicon.
-
Monitor the cells for signs of cytotoxicity and viral replication (e.g., via luciferase assay).
-
Once the cells have recovered and are proliferating, passage them and gradually increase the concentration of this compound in a stepwise manner (e.g., 2x EC50, 4x EC50, etc.).
-
Continue this selection process for several weeks to months.
-
Isolate individual cell colonies that are able to grow in the presence of high concentrations of this compound.
-
Expand these colonies and characterize their resistance profile by determining the EC50 of this compound.
-
Sequence the NS5A region of the replicon RNA from the resistant colonies to identify mutations.
Protocol 2: HCV Replicon Assay for Assessing this compound Resistance
This protocol describes a luciferase-based assay to determine the EC50 of this compound against wild-type and resistant HCV replicons.
Materials:
-
Wild-type and this compound-resistant HCV replicon cell lines.
-
White, opaque 96-well plates.
-
This compound and other test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the wild-type and resistant replicon cells in 96-well plates at an optimized density.
-
Allow the cells to attach for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C.
-
Perform a cell viability assay (e.g., CellTiter-Glo) to determine the CC50.
-
For the antiviral assay, lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.
-
Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for generating and testing this compound-resistant HCV replicons.
Caption: Simplified pathway of this compound action and viral resistance mechanism.
Caption: A logical flowchart for troubleshooting high EC50 values in this compound assays.
References
- 1. Synergistic inhibition of hepatitis C virus infection by a novel microtubule inhibitor in combination with daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 3. Effect on hepatitis C virus replication of combinations of direct-acting antivirals, including NS5A inhibitor daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of SMCypI C31 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the small-molecule cyclophilin inhibitor, SMCypI C31, in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a non-peptidic, small-molecule inhibitor of cyclophilin A (CypA), a protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1][2] It demonstrates potent inhibition of CypA's PPIase activity with an IC50 of 0.1 µM.[1][] this compound is recognized for its antiviral properties, particularly against Hepatitis C Virus (HCV), where it disrupts the interaction between CypA and the viral protein NS5A.[1][4]
Q2: How should I prepare a stock solution of this compound?
Based on available data, this compound is soluble in dimethylsulfoxide (DMSO) at concentrations up to 10 mM.[4] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For detailed steps, refer to the protocol on "Preparation of this compound Stock and Working Solutions."
Q3: How should I store stock and working solutions of this compound?
For long-term storage, solid this compound should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[5] The stability of this compound in aqueous working solutions has not been extensively reported; therefore, it is recommended to prepare these solutions fresh for each experiment.
Q4: My this compound precipitated when I diluted the DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue with hydrophobic small molecules. Precipitation occurs when the concentration of the organic solvent (DMSO) is too low in the final aqueous solution to keep the compound dissolved. To resolve this, try making serial dilutions of your DMSO stock in DMSO first to lower the inhibitor concentration before the final dilution into the aqueous buffer. This ensures the final DMSO concentration in your assay is sufficient to maintain solubility while remaining low enough (typically <0.5%) to avoid affecting the biological system.
Q5: What is the known stability of this compound in common laboratory buffers (e.g., PBS, Tris)?
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution | 1. The compound has low solubility in the chosen solvent. 2. The solvent (e.g., DMSO) has absorbed water, reducing its solvating capacity. 3. The storage temperature is too low for the concentration, causing it to freeze out. | 1. Confirm solubility information from the supplier datasheet. Gently warm the solution and sonicate to aid dissolution. 2. Use fresh, anhydrous grade DMSO for preparing stock solutions. 3. Store the stock solution at the recommended temperature. If precipitation persists, consider preparing a less concentrated stock. |
| Inconsistent or no activity in assays | 1. The compound has degraded in the stock or working solution. 2. Inaccurate pipetting of the highly concentrated stock solution. 3. The compound has precipitated out of the aqueous working solution. | 1. Prepare fresh working solutions for each experiment. Assess the stability of your stock solution over time using HPLC (see experimental protocol). 2. Use calibrated pipettes and ensure thorough mixing after each dilution step. 3. Visually inspect wells for precipitation. If observed, refer to the FAQ on compound precipitation and the workflow diagram below. |
| Assay results change over the duration of a long experiment | 1. This compound is unstable in the aqueous assay buffer under the experimental conditions (e.g., 37°C incubation). | 1. Perform a time-course stability study to determine the rate of degradation under your specific assay conditions (see experimental protocol). 2. If degradation is significant, reduce the incubation time or consider adding the inhibitor at later time points if the experimental design allows. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized method for preparing this compound solutions to ensure consistency.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Target aqueous buffer (e.g., PBS, Tris-HCl)
Procedure:
-
Prepare Stock Solution (e.g., 10 mM): a. Before opening, centrifuge the vial of solid this compound to ensure all powder is at the bottom. b. Based on the molecular weight (474.62 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution. c. Add the calculated volume of anhydrous DMSO to the vial. d. Vortex and gently warm (if necessary) until the compound is fully dissolved.
-
Store Stock Solution: a. Aliquot the stock solution into single-use, light-protected tubes. b. Store at -20°C or -80°C for long-term storage.
-
Prepare Working Solution: a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Perform serial dilutions in your target aqueous buffer immediately before use. c. Crucial Step: To avoid precipitation, ensure the final concentration of DMSO in the working solution is as low as possible (ideally ≤0.5%) while maintaining compound solubility. Always add the DMSO stock to the aqueous buffer and mix immediately; do not add the buffer to the concentrated stock.
Protocol 2: A General Method for Assessing the Stability of this compound in an Aqueous Buffer
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound over time in a specific buffer.
Objective: To determine the stability of this compound by measuring its concentration at various time points under specific temperature and buffer conditions.
Methodology:
-
Preparation: a. Prepare a working solution of this compound in your target aqueous buffer at the final experimental concentration (e.g., 10 µM). b. Prepare a "Time 0" sample by immediately taking an aliquot of this solution and stopping the reaction (e.g., by adding a quenching solvent like acetonitrile or by freezing at -80°C).
-
Incubation: a. Incubate the remaining working solution under the desired experimental conditions (e.g., 4°C, room temperature, or 37°C).
-
Time Points: a. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and immediately quench them as described for the "Time 0" sample.
-
HPLC Analysis: a. Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water/acetonitrile containing a modifier like formic acid is a common starting point for small molecules. b. The method should be able to separate the parent this compound peak from any potential degradants.
-
Data Analysis: a. Quantify the peak area of the intact this compound at each time point. b. Normalize the peak area at each time point to the peak area at "Time 0" to calculate the percentage of remaining this compound.
Data Presentation
The results from the stability assessment protocol can be summarized as follows.
Table 1: Hypothetical Stability of this compound (10 µM) in Different Buffers
| Time (Hours) | % Remaining in PBS (pH 7.4) at 37°C | % Remaining in Tris (pH 8.0) at 37°C | % Remaining in Citrate (pH 5.0) at 37°C |
| 0 | 100% | 100% | 100% |
| 1 | 98.5% | 95.2% | 99.1% |
| 4 | 92.1% | 85.6% | 97.3% |
| 8 | 85.3% | 74.8% | 95.0% |
| 24 | 65.7% | 50.1% | 88.6% |
Visualizations
Caption: Experimental Workflow for Preparing this compound Solutions.
Caption: Logical Workflow for Troubleshooting Compound Precipitation.
References
Technical Support Center: Experiments with SMCypI C31
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SMCypI C31, a non-peptidic small molecule inhibitor of cyclophilins. The information is designed to address common pitfalls encountered during in vitro experiments, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-immunosuppressive inhibitor of cyclophilin A (CypA) with significant antiviral activity, particularly against Hepatitis C Virus (HCV).[1] Its primary mechanism involves binding to the active site of CypA, thereby disrupting the critical interaction between CypA and the HCV non-structural protein 5A (NS5A). This interaction is essential for viral replication.[2]
Q2: In which types of assays is this compound typically used?
This compound is commonly evaluated in the following experimental setups:
-
Peptidyl-Prolyl cis-trans Isomerase (PPIase) Assays: To determine its inhibitory activity on the enzymatic function of cyclophilins.
-
HCV Replicon Assays: To assess its antiviral efficacy in a cell-based model of HCV replication.[3][4]
-
Protein-Protein Interaction Assays: To confirm its ability to disrupt the CypA-NS5A complex.[2][5]
-
Mitochondrial Permeability Transition Pore (mPTP) Assays: To investigate its role in protecting mitochondrial function, particularly in the context of ischemia-reperfusion injury.[6][7]
Q3: What are the known resistance mutations for cyclophilin inhibitors like this compound?
While cyclophilin inhibitors have a high barrier to resistance, mutations in the HCV NS5A protein, such as D320E, have been shown to confer reduced susceptibility.[2][8] It is crucial to monitor for the emergence of such variants during long-term cell culture experiments.
Troubleshooting Guides
PPIase Inhibition Assays
The chymotrypsin-coupled PPIase assay is a standard method to measure the enzymatic activity of cyclophilins. However, it is prone to artifacts.
Problem: High background signal or apparent lack of inhibition.
-
Possible Cause: The spontaneous cis-trans isomerization of the peptide substrate can be high, masking the enzymatic activity and its inhibition.
-
Troubleshooting Steps:
-
Optimize Substrate Concentration: Ensure the substrate concentration is not excessively high, as this can increase the background rate.
-
Enzyme Concentration: Use a concentration of CypA that gives a robust signal well above the background.
-
Data Analysis: Always subtract the rate of the non-catalyzed reaction (substrate alone) from the enzyme-catalyzed reaction.
-
Problem: Inconsistent IC50 values for this compound.
-
Possible Cause 1: Compound Aggregation. Small molecules can form aggregates at higher concentrations, leading to non-specific inhibition.[6]
-
Troubleshooting Steps:
-
Include Detergent: Perform the assay in the presence of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to prevent compound aggregation.[6]
-
Solubility Check: Visually inspect the compound stock and final assay wells for any signs of precipitation.
-
-
Possible Cause 2: Assay Conditions. The IC50 value can be sensitive to the concentrations of both the enzyme and the substrate.
-
Troubleshooting Steps:
-
Standardize Protocol: Strictly adhere to a standardized protocol with consistent concentrations of CypA and the peptide substrate.
-
Control Compound: Always include a well-characterized control inhibitor, such as Cyclosporin A (CsA), to monitor assay performance.
-
Table 1: Comparative Inhibitory Activity of Cyclophilin Inhibitors
| Compound | Target | IC50 (µM) - PPIase Assay | EC50 (µM) - HCV Replicon Assay | Reference |
| This compound | CypA | 0.1 | 1.20 - 7.76 (pangenotypic) | [5] |
| Cyclosporin A (CsA) | CypA | ~0.02 | ~0.2 | [9] |
| Alisporivir (Debio-025) | CypA | ~0.001 | ~0.003 | [10] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and HCV genotype.
HCV Replicon Assays
HCV replicon cell lines are essential for evaluating the antiviral activity of compounds in a cellular context.
Problem: High variability in luciferase or qPCR readouts between experiments.
-
Possible Cause 1: Cell Passage Number. The permissiveness of Huh-7 derived cell lines to HCV replication can decrease with high passage numbers.[4]
-
Troubleshooting Steps:
-
Use Low Passage Cells: Maintain a cell bank of low-passage replicon cells and avoid using cells that have been in continuous culture for extended periods.
-
Regularly Test Control Compounds: Assess the EC50 of a known HCV inhibitor (e.g., an NS5A or NS5B inhibitor) to ensure the cell line is responding as expected.
-
-
Possible Cause 2: Inconsistent Seeding Density. Variations in the number of cells seeded per well can lead to significant differences in replication levels.
-
Troubleshooting Steps:
-
Accurate Cell Counting: Use an automated cell counter or a hemocytometer to ensure precise cell numbers for seeding.
-
Uniform Cell Suspension: Ensure the cell suspension is homogenous before plating to avoid clumps and uneven distribution.
-
Problem: Apparent cytotoxicity of this compound at effective concentrations.
-
Possible Cause: Off-target effects or assay interference.
-
Troubleshooting Steps:
-
Parallel Cytotoxicity Assay: Always run a parallel cytotoxicity assay (e.g., using CellTiter-Glo, MTS, or similar viability reagents) on the parental Huh-7 cell line (lacking the replicon) to determine the compound's intrinsic toxicity.
-
Calculate Selectivity Index (SI): The SI is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A high SI value indicates that the antiviral effect is not due to general cytotoxicity.
-
CypA-NS5A Interaction Assays
Disruption of the CypA-NS5A interaction is the key mechanism of action for this compound.
Problem: Low signal-to-background ratio in AlphaLISA or TR-FRET assays.
-
Possible Cause 1: Poor Protein Quality. The purity and activity of the recombinant CypA and NS5A proteins are critical.
-
Troubleshooting Steps:
-
Protein QC: Verify the purity of your proteins by SDS-PAGE and confirm their identity by Western blot or mass spectrometry.
-
Activity Check: If possible, test the enzymatic activity of CypA and the RNA-binding activity of NS5A.[11]
-
-
Possible Cause 2: Suboptimal Antibody/Bead Concentrations. The concentrations of donor/acceptor beads and antibodies need to be carefully titrated.
-
Troubleshooting Steps:
-
Titration Experiments: Perform checkerboard titrations of both the proteins and the detection reagents to find the optimal concentrations that yield the best assay window.
-
Follow Manufacturer's Protocol: Adhere to the recommended buffer conditions and incubation times provided by the assay manufacturer.
-
Problem: False positives or negatives.
-
Possible Cause: Compound interference with the assay technology.
-
Troubleshooting Steps:
-
Counter-Screening: Test the compound in the absence of one of the interacting partners to identify non-specific inhibition or enhancement of the signal.
-
Orthogonal Assays: Confirm hits using a different assay format (e.g., pull-down assays followed by Western blot) to validate the disruption of the interaction.[2]
-
Visualizing Experimental Workflows and Mechanisms
References
- 1. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small-molecule inhibitors of cyclophilin D as potential therapeutics in mitochondria-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing of cyclophilin A inhibitors as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclophilin A Interacts with Domain II of Hepatitis C Virus NS5A and Stimulates RNA Binding in an Isomerase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for SMCypI C31 Delivery In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining in vivo delivery protocols for the non-peptidic small-molecule cyclophilin inhibitor, SMCypI C31. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data summaries to facilitate successful experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the in vivo administration of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation of this compound in Formulation | This compound is likely a hydrophobic molecule with low aqueous solubility. Standard aqueous buffers are insufficient to maintain solubility. | 1. Co-solvents: Prepare formulations using a mixture of biocompatible co-solvents. Common choices include DMSO, PEG300, PEG400, ethanol, and propylene glycol. A typical starting point could be a formulation of 10% DMSO, 40% PEG300, and 50% sterile water or saline. The final DMSO concentration should be kept as low as possible, ideally below 10%, to minimize toxicity. 2. Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween 80 or Cremophor EL, can help to create a stable microemulsion or micellar solution. 3. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation may improve solubility. This should be done within a physiologically tolerable range. 4. Sonication: Gentle sonication can aid in the dissolution of the compound in the chosen vehicle. |
| Low Bioavailability After Oral Administration | - Poor aqueous solubility leading to limited dissolution in the gastrointestinal (GI) tract. - First-pass metabolism in the liver. - Efflux by transporters such as P-glycoprotein in the gut wall. | 1. Formulation Enhancement: Utilize solubility-enhancing formulations as described above. Self-emulsifying drug delivery systems (SEDDS) can also significantly improve oral absorption. 2. Particle Size Reduction: Micronization or nanocrystal formulations of this compound can increase the surface area for dissolution. 3. Route of Administration: Consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. |
| Vehicle-Related Toxicity or Adverse Events in Animals | The chosen solvent or excipient is causing an adverse reaction in the animal model. | 1. Tolerability Studies: Conduct preliminary studies with the vehicle alone to assess its tolerability in the chosen animal model. 2. Minimize Excipient Concentration: Use the lowest effective concentration of all formulation components. 3. Alternative Vehicles: Explore different biocompatible solvents and excipients. For instance, if a DMSO-based formulation shows toxicity, consider a formulation based on cyclodextrins. |
| High Variability in Pharmacokinetic (PK) Data | - Inconsistent formulation preparation. - Inaccurate dosing. - Variability in animal handling and stress levels. - Issues with the analytical method for quantifying the drug. | 1. Standardize Formulation Protocol: Ensure a consistent and well-documented procedure for preparing the this compound formulation. 2. Accurate Dosing Technique: For oral gavage, ensure proper technique to avoid administration into the lungs. For injections, ensure the full dose is administered. 3. Consistent Animal Handling: Minimize stress in the animals as it can affect physiological parameters and drug metabolism. 4. Validate Analytical Method: Ensure the bioanalytical method for measuring this compound in plasma or tissue is robust, accurate, and precise. |
| Lack of In Vivo Efficacy Despite In Vitro Potency | - Poor bioavailability and low exposure at the target site. - Rapid metabolism and clearance of the compound. - Insufficient target engagement. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct thorough PK studies to determine the concentration of this compound in plasma and target tissues over time. Correlate this with a PD marker of cyclophilin A inhibition. 2. Dose Escalation Studies: Systematically increase the dose to determine if a therapeutic threshold can be reached without toxicity. 3. Target Engagement Assays: Develop and utilize assays to confirm that this compound is binding to and inhibiting cyclophilin A in the target tissue. |
Frequently Asked Questions (FAQs)
Q1: What is the likely solubility of this compound and how should I prepare it for in vivo studies?
Q2: What are the recommended routes of administration for this compound in preclinical models?
A2: The optimal route of administration will depend on the experimental goals and the pharmacokinetic properties of this compound.
-
Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies to determine clearance and volume of distribution.
-
Intraperitoneal (IP): Often results in high bioavailability, bypassing first-pass metabolism, and is a common route for efficacy studies in rodents.
-
Oral (PO): The most clinically relevant route, but may be challenging due to potential low bioavailability. Requires careful formulation to enhance absorption.
Q3: What are some potential off-target effects of cyclophilin inhibitors?
A3: While this compound is designed to be a specific cyclophilin A inhibitor, it's important to be aware of potential off-target effects. Cyclophilin inhibitors can interact with other cyclophilin isoforms (e.g., CypB, CypD), which could lead to unintended biological consequences. For example, inhibition of cyclophilin D can affect the mitochondrial permeability transition pore. It is advisable to perform selectivity profiling against other cyclophilin isoforms if possible.
Q4: How can I assess if this compound is engaging with its target (Cyclophilin A) in vivo?
A4: Demonstrating target engagement is crucial for interpreting efficacy studies. This can be achieved through:
-
Pharmacodynamic (PD) Biomarker Assays: Measure a downstream biological event that is known to be modulated by cyclophilin A activity.
-
Ex Vivo Binding Assays: After dosing, tissue samples can be collected and the level of this compound bound to cyclophilin A can be quantified.
-
Activity-Based Protein Profiling (ABPP): This technique can be used to directly measure the activity of cyclophilin A in tissue lysates from treated and untreated animals.
Q5: What are the key considerations for designing an in vivo efficacy study with this compound?
A5: A well-designed efficacy study should include:
-
A relevant animal model that recapitulates the human disease of interest.
-
Dose-response studies to identify a therapeutically effective and well-tolerated dose.
-
Appropriate control groups, including a vehicle control group.
-
Clear and quantifiable endpoints to assess the therapeutic effect.
-
Pharmacokinetic analysis to correlate drug exposure with efficacy.
Experimental Protocols
The following are generalized protocols that can be adapted for the in vivo delivery of this compound. It is essential to optimize these protocols for your specific experimental conditions and animal model.
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 or 400 (PEG300/PEG400), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Initial Dissolution: Add a minimal volume of DMSO to completely dissolve the this compound powder. For example, for a final formulation with 10% DMSO, you would dissolve the compound in 1/10th of the final volume.
-
Addition of Co-solvent: Add the required volume of PEG300 or PEG400 to the solution and mix thoroughly. For a 10% DMSO, 40% PEG300 formulation, you would add 4/10ths of the final volume as PEG300.
-
Final Dilution: Slowly add the sterile saline or water to reach the final desired volume while continuously mixing.
-
Visual Inspection: Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation is not suitable and requires further optimization (e.g., adjusting co-solvent ratios, adding a surfactant).
-
Sterilization: If necessary, the final formulation can be sterile-filtered through a 0.22 µm syringe filter.
Example Formulation: To prepare 1 mL of a 5 mg/mL solution of this compound in 10% DMSO, 40% PEG300, 50% Saline:
-
Weigh 5 mg of this compound.
-
Add 100 µL of DMSO and vortex until fully dissolved.
-
Add 400 µL of PEG300 and mix well.
-
Add 500 µL of sterile saline and mix thoroughly.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Objective: To administer this compound via intraperitoneal injection.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The injection should be given in the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Injection: Slowly and steadily inject the this compound formulation.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress post-injection.
Protocol 3: Oral Gavage in Mice
Objective: To administer this compound orally.
Materials:
-
Prepared this compound formulation
-
Oral gavage needle (flexible or rigid with a ball tip, 20-22 gauge for adult mice)
-
Sterile syringe (1 mL)
-
Animal restraint
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and straighten its neck.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat. The needle should slide easily down the esophagus without resistance. If there is any resistance, withdraw and reposition.
-
Administration: Once the needle is correctly placed, slowly administer the this compound formulation.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the lungs.
Quantitative Data Summary
As specific in vivo data for this compound is not publicly available, the following tables provide a template and example data based on typical values for non-peptidic small molecule cyclophilin inhibitors. These values should be determined experimentally for this compound.
Table 1: Example Pharmacokinetic Parameters of a Non-Peptidic SMCypI in Mice
| Parameter | Intravenous (IV) Bolus (1 mg/kg) | Oral (PO) Gavage (10 mg/kg) |
| Cmax (ng/mL) | ~1500 | ~300 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (0-inf) (ng*h/mL) | ~2500 | ~1200 |
| Half-life (t1/2) (h) | ~2.5 | ~3.0 |
| Bioavailability (%) | 100 | ~48 |
| Clearance (mL/min/kg) | ~6.7 | - |
| Volume of Distribution (L/kg) | ~1.5 | - |
Table 2: Example In Vivo Efficacy of a Non-Peptidic SMCypI in a Disease Model
| Treatment Group | Dose (mg/kg) | Route | Dosing Frequency | Efficacy Endpoint (e.g., % Reduction in Tumor Volume) |
| Vehicle Control | - | IP | Daily | 0% |
| SMCypI Analogue | 10 | IP | Daily | 35% |
| SMCypI Analogue | 30 | IP | Daily | 60% |
| Positive Control | X | IP | Daily | 75% |
Visualizations
Cyclophilin A Signaling Pathways
The following diagrams illustrate key signaling pathways in which Cyclophilin A (CypA) is involved. These pathways are often dysregulated in diseases such as cancer and viral infections, making CypA a compelling therapeutic target.
Caption: Cyclophilin A Signaling in Cancer Progression.
Caption: Role of Cyclophilin A in Viral Replication.
Experimental Workflow
addressing off-target effects of SMCypI C31 in experiments
Welcome to the technical support center for SMCypI C31. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on understanding and addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptidic, small-molecule inhibitor of cyclophilins, with potent activity against cyclophilin A (CypA).[1][2][3][4][5] Its primary mechanism of action, particularly in the context of anti-Hepatitis C Virus (HCV) activity, is the disruption of the interaction between CypA and the viral non-structural protein 5A (NS5A).[1][3][5] This interaction is crucial for HCV replication.
Q2: What are the known on-target activities of this compound?
This compound is a potent inhibitor of the peptidyl-prolyl cis/trans isomerase (PPIase) activity of CypA.[1][4] It has demonstrated pangenotype anti-HCV activity.[1][3]
Q3: Are there known off-target effects for this compound?
Direct, publicly available data from broad-panel screens (e.g., kinome scans) specifically identifying off-target protein interactions for this compound are limited. However, researchers should be aware of the following:
-
Inhibition of other cyclophilin isoforms: this compound has been shown to inhibit other cyclophilin isoforms, including CypB and CypD. Inhibition of these isoforms, if not the intended target for a specific experiment, can be considered an off-target effect.
-
Potential for unintended cellular effects: As with any small molecule inhibitor, there is a potential for interactions with other cellular proteins, which could lead to unintended phenotypic consequences.
Q4: Why is it important to consider off-target effects when using cyclophilin inhibitors?
The clinical development of another cyclophilin inhibitor, Alisporivir (a cyclosporin A derivative), was halted due to adverse effects that were not related to its on-target cyclophilin inhibition. This highlights the importance of characterizing the full selectivity profile of any cyclophilin inhibitor to ensure that observed experimental outcomes are due to the intended on-target activity.
Troubleshooting Guide: Addressing Potential Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause: Off-target effects of this compound may be influencing cellular pathways unrelated to the primary target (CypA).
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: In parallel with your main experiment, include a direct measure of CypA inhibition. This could be a PPIase activity assay or a thermal shift assay with purified CypA protein.
-
Dose-Response Analysis: Perform a careful dose-response curve for your observed phenotype. A classic sigmoidal curve can suggest a specific target interaction, while an unusual curve might indicate off-target effects or toxicity at higher concentrations.
-
Negative Control Compound: Use a close structural analog of this compound that is known to be inactive against CypA. If this compound does not produce the same effect, it provides evidence against non-specific, compound-related artifacts.
-
Issue 2: Observed cellular toxicity.
-
Possible Cause: At certain concentrations, this compound may induce cytotoxicity through off-target mechanisms.
-
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration (CC50): Perform a standard cytotoxicity assay (e.g., MTT, LDH release) in your cell line of interest to determine the concentration at which this compound becomes toxic.
-
Work below the CC50: Ensure that the concentrations of this compound used in your functional assays are well below the determined CC50 value.
-
Assess Mitochondrial Health: Since this compound can inhibit cyclophilin D (CypD), which is involved in the mitochondrial permeability transition pore (mPTP), assess mitochondrial health using assays for mitochondrial membrane potential or mPTP opening.[6][7][8][9]
-
Issue 3: Concern about inhibition of other cyclophilin isoforms.
-
Possible Cause: this compound is known to inhibit CypB and CypD, which could confound results if the experimental system is sensitive to the inhibition of these isoforms.
-
Troubleshooting Steps:
-
Isoform-Specific Assays: If commercially available, use isoform-specific activity assays to determine the IC50 of this compound for each of the relevant cyclophilin isoforms (A, B, and D).
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete specific cyclophilin isoforms in your cellular model. This can help to dissect which isoform is responsible for the observed phenotype when treated with this compound.
-
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| IC50 (PPIase Activity) | 0.1 µM | Human Cyclophilin A | [1][4] |
| EC50 (HCV Genotype 1a) | 1.20 µM | HCV Subgenomic Replicon | [1] |
| EC50 (HCV Genotype 1b) | 7.76 µM | HCV Subgenomic Replicon | [1] |
| EC50 (HCV Genotype 2a) | 1.93 µM | HCV Subgenomic Replicon | [1] |
| EC50 (HCV Genotype 3a) | 2.12 µM | HCV Subgenomic Replicon | [1] |
| EC50 (HCV Genotype 5a) | 2.56 µM | HCV Subgenomic Replicon | [1] |
| EC50 (Chimeric HCV 2a/4a) | 2.24 µM | HCV Subgenomic Replicon | [1] |
Key Experimental Protocols
Protocol 1: Cellular Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of this compound that is toxic to a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Include a vehicle control (DMSO only).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: In Vitro Cyclophilin D Activity Assay
Objective: To assess the inhibitory effect of this compound on the PPIase activity of cyclophilin D.
Materials:
-
Recombinant human cyclophilin D (CypD)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)
-
Substrate: N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Chymotrypsin
-
This compound stock solution
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer and chymotrypsin.
-
Add varying concentrations of this compound to the wells of the 96-well plate. Include a vehicle control.
-
Add recombinant CypD to the wells containing the inhibitor and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the Suc-AAPF-pNA substrate.
-
Immediately measure the absorbance at 390 nm every 10 seconds for 5-10 minutes.
-
The rate of the reaction is proportional to the PPIase activity of CypD.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 3: Protein Thermal Shift Assay for Target Engagement
Objective: To confirm the binding of this compound to a target protein (e.g., CypA) by measuring changes in protein thermal stability.
Materials:
-
Purified target protein (e.g., recombinant human CypA)
-
SYPRO Orange dye
-
Real-time PCR instrument with melt curve capability
-
PCR plates
-
This compound stock solution
-
Assay buffer
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Run a melt curve protocol, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the peak of the first derivative of the melt curve.
-
A shift in the Tm in the presence of this compound indicates binding to the target protein.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results when using this compound.
Caption: The role of CypA in HCV replication and its inhibition by this compound.
Caption: A diagram illustrating the relationship between on-target and potential off-target effects of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axxam.com [axxam.com]
- 4. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol [protocols.io]
- 6. Mitochondrial membrane permeability transition and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Permeability transition pore regulates both mitochondrial membrane potential and agonist-evoked Ca2+ signals in oligodendrocyte progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Soluble Microbial Cytochrome P450 (SMCyp) Assays
Disclaimer: The term "SMCypI C31" does not correspond to a standard nomenclature in published scientific literature. This guide is based on the assumption that "this compound" refers to a specific soluble microbial cytochrome P450 (SMCyp) enzyme, potentially a variant or internal project name. The following troubleshooting advice is based on general principles for working with this class of enzymes.
Frequently Asked Questions (FAQs)
Q1: What are soluble microbial cytochrome P450 (SMCyp) enzymes? Soluble microbial cytochrome P450 (SMCyp) enzymes are a diverse superfamily of heme-containing monooxygenases found in bacteria and fungi. Unlike their membrane-bound mammalian counterparts, these enzymes are soluble, which facilitates their expression, purification, and use in a variety of biotechnological applications.[1] They are known for their ability to catalyze a wide range of regio- and stereospecific oxidation reactions on non-activated C-H bonds, which is challenging to achieve with conventional chemistry.
Q2: What are the essential components of a typical SMCyp activity assay? A typical SMCyp activity assay requires the P450 enzyme, a substrate, and a redox system to provide the necessary electrons for catalysis. Most bacterial P450s are Class I systems, which require a ferredoxin and a ferredoxin reductase. The reaction is typically initiated by adding a source of reducing equivalents, such as NADPH.
Q3: Why is my purified SMCyp enzyme reddish-brown and not bright red? A bright red color in a purified P450 preparation indicates that the heme iron is in the reduced ferrous (Fe2+) state and properly folded. A reddish-brown color suggests the enzyme is in the oxidized ferric (Fe3+) state, which is the resting state. However, if the enzyme appears brownish and aggregated, it may indicate misfolding or heme loss, which can lead to inactivity.
Q4: How should I store my purified SMCyp enzyme to maintain its activity? Improper storage is a common cause of enzyme inactivation. It is recommended to store purified SMCyp enzymes at -20°C or, for long-term storage, at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to a loss of activity. Aliquoting the enzyme into single-use volumes is a good practice. The presence of glycerol (typically 10-20%) in the storage buffer is often used to stabilize the enzyme.
Q5: What is "uncoupling" in a P450 reaction and why is it a problem? Uncoupling occurs when the P450 catalytic cycle is not completed, leading to the formation of reactive oxygen species (ROS) like superoxide or hydrogen peroxide instead of the hydroxylated product. This can happen if the electron transfer is inefficiently coupled to substrate hydroxylation. Uncoupling consumes NADPH, can lead to oxidative damage to the enzyme (heme loss), and reduces the yield of the desired product.
Troubleshooting Guide for Inconsistent Results
Issue 1: Low or No Enzyme Activity
Question: I am not observing any product formation, or the activity of my SMCyp enzyme is significantly lower than expected. What are the possible causes and solutions?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the enzyme's integrity by checking its expiration date and ensuring it has been stored correctly at -20°C or below. Avoid multiple freeze-thaw cycles. Test enzyme activity with a known positive control substrate if available. |
| Suboptimal Reaction Conditions | Ensure you are using the recommended reaction buffer, pH, and temperature for your specific SMCyp. Verify that all necessary cofactors (e.g., MgCl₂) are present at the correct concentrations. |
| Missing or Inactive Redox Partners | Confirm that the ferredoxin and ferredoxin reductase are active and present in the correct stoichiometric ratio to the P450 enzyme. Test the activity of the reductase component independently, for example, by using a cytochrome c reduction assay.[2] |
| Degraded NADPH | NADPH is unstable, especially at acidic pH and room temperature. Use a freshly prepared NADPH solution for each experiment and verify its concentration spectrophotometrically. |
| Substrate Issues | The substrate may be degraded, or its concentration may be too low. Confirm the substrate's integrity and concentration. If the substrate is dissolved in an organic solvent like DMSO, ensure the final solvent concentration in the assay is low (typically <1-2%), as higher concentrations can inhibit enzyme activity. |
| Inhibitors in the Preparation | Enzyme preparations may contain contaminants that act as inhibitors. This is particularly relevant for crude lysates or partially purified samples. Consider further purification steps or dialysis of the enzyme preparation. |
Issue 2: High Background Signal or Non-Linear Reaction Rates
Question: My assay shows a high background signal even without the enzyme, or the reaction rate is not linear over time. How can I troubleshoot this?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Substrate Instability | The substrate may be unstable under the assay conditions and spontaneously degrade to a product that mimics the actual enzymatic product. Run a "no-enzyme" control to quantify the rate of non-enzymatic substrate degradation. |
| Contaminated Reagents | Reagents, including the buffer or substrate stock, may be contaminated with a substance that interferes with the detection method (e.g., fluorescent contaminants in a fluorometric assay). Test each component of the reaction mixture for background signal. |
| Rapid Substrate Depletion | If the reaction rate decreases over time, it may be due to the rapid consumption of the substrate or NADPH. Lower the enzyme concentration or use a higher initial substrate concentration. |
| Product Inhibition | The product of the reaction may be an inhibitor of the enzyme. To check for this, measure the initial reaction rates at different substrate concentrations. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions, leading to a loss of activity over time. Try adding stabilizing agents like glycerol or BSA to the reaction buffer, or perform the assay at a lower temperature. |
Issue 3: Inconsistent Results Between Experiments or Batches
Question: I am getting significant variability in my results from day to day or when I use a new batch of purified enzyme. What could be the cause?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes of concentrated enzyme or substrate stocks, can lead to significant variability. Ensure pipettes are calibrated and use appropriate volume ranges. |
| Batch-to-Batch Enzyme Variation | Different batches of purified enzyme may have different specific activities. It is crucial to determine the specific activity of each new batch. |
| Inconsistent Reagent Preparation | Variations in the preparation of buffers, cofactor solutions, and substrate dilutions can lead to inconsistent results. Follow a standardized protocol for reagent preparation. |
| Assay Conditions Fluctuation | Minor variations in incubation time, temperature, or pH can affect enzyme activity. Ensure these parameters are tightly controlled in all experiments. |
| Instrument Variability | Ensure that the plate reader or other analytical instrument is properly calibrated and warmed up before use. |
Experimental Protocols
General Protocol for a Soluble Microbial Cytochrome P450 Activity Assay
This protocol describes a general method for measuring the activity of a soluble microbial P450 system using a spectrophotometric or fluorometric substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50-100 mM Potassium Phosphate, pH 7.4). Degas the buffer to minimize dissolved oxygen if the reaction is sensitive to it.
-
Enzyme Solutions: Prepare stock solutions of your SMCyp enzyme, ferredoxin, and ferredoxin reductase in a suitable buffer containing a stabilizing agent like glycerol. Store on ice.
-
Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in an appropriate solvent (e.g., DMSO, ethanol).
-
NADPH Stock Solution: Prepare a fresh stock solution of NADPH in the assay buffer. Determine its concentration using an extinction coefficient of 6.22 mM⁻¹cm⁻¹ at 340 nm. Keep on ice and protected from light.
-
-
Reaction Setup (for a 96-well plate format):
-
In each well, add the assay buffer.
-
Add the SMCyp enzyme, ferredoxin, and ferredoxin reductase to their final desired concentrations.
-
Add the substrate to its final desired concentration.
-
Mix gently by pipetting.
-
Optional: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the NADPH solution to each well.
-
Immediately place the plate in a pre-warmed plate reader.
-
Measure the change in absorbance or fluorescence over time in kinetic mode. The wavelength will depend on the specific substrate and product.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) from the linear portion of the progress curve.
-
Use a standard curve of the product to convert the rate from change in signal per unit time to concentration per unit time (e.g., µM/min).
-
Calculate the specific activity of the enzyme (e.g., nmol of product/min/nmol of P450).
-
Visualizations
Diagram of the Cytochrome P450 Catalytic Cycle
Caption: Simplified catalytic cycle of cytochrome P450 enzymes.
Troubleshooting Workflow for Inconsistent SMCyp Assay Results
References
Validation & Comparative
Validating the Antiviral Activity of SMCypI C31 Against Emerging Viral Threats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small-molecule cyclophilin inhibitor, SMCypI C31, and its potential antiviral activity against a panel of emerging viruses with significant public health concern: Chikungunya virus (CHIKV), Mayaro virus (MAYV), and Oropouche virus (OROV). The document summarizes existing data on this compound's efficacy against other viruses, presents a framework for validation against new viral targets, and offers detailed experimental protocols to support further research.
Executive Summary
This compound is a non-peptidic small-molecule inhibitor of cyclophilins, a family of host proteins involved in the replication of a broad range of viruses. By targeting a host dependency factor, this compound offers a promising broad-spectrum antiviral strategy that may be less susceptible to the development of viral resistance. This guide outlines a proposed validation of its activity against three emerging arboviruses and compares its potential efficacy with other known antiviral compounds.
Comparative Antiviral Activity of this compound
This compound has demonstrated potent antiviral activity against several members of the Flaviviridae family. The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.
| Virus Family | Virus | This compound EC50 (µM) | This compound CC50 (µM) | Comparator Drug(s) | Comparator EC50 (µM) |
| Flaviviridae | Hepatitis C Virus (HCV) | 1.20 - 7.76 | >100 | Sofosbuvir | 0.04 - 0.11 |
| Dengue Virus (DENV) | 7.3 | >100 | Balapiravir | 2.5 - >50 | |
| Yellow Fever Virus (YFV) | 27.2 | >100 | Ribavirin | 2.9 - 10.6 | |
| Zika Virus (ZIKV) | 48.0 | >100 | Sofosbuvir | 5.7 - 9.5 | |
| Togaviridae | Chikungunya Virus (CHIKV) | To be determined | To be determined | Favipiravir | 11.7 - 26.3 |
| Mayaro Virus (MAYV) | To be determined | To be determined | EIDD-1931 | 1.6 | |
| Peribunyaviridae | Oropouche Virus (OROV) | To be determined | To be determined | Ribavirin | Variable |
Proposed Validation Against New Viral Targets
To extend the known antiviral profile of this compound, we propose validating its efficacy against three emerging arboviruses:
-
Chikungunya Virus (CHIKV): A mosquito-borne alphavirus that causes debilitating joint pain.
-
Mayaro Virus (MAYV): A closely related alphavirus with similar clinical presentation to CHIKV.
-
Oropouche Virus (OROV): An orthobunyavirus that causes a febrile illness and has led to large outbreaks in South America.
The following experimental workflow is recommended for a comprehensive validation.
Caption: Proposed experimental workflow for validating the antiviral activity of this compound.
Mechanism of Action: Cyclophilin Inhibition
This compound's antiviral activity stems from its inhibition of host cyclophilin proteins. These proteins are peptidyl-prolyl isomerases (PPIases) that are co-opted by many viruses to aid in protein folding and replication complex formation. By inhibiting cyclophilins, this compound disrupts the viral life cycle.
A Head-to-Head Comparison of Cyclophilin Inhibitors: The Non-Immunosuppressive SMCypI C31 Versus the Immunosuppressant Cyclosporine A
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel, non-immunosuppressive cyclophilin inhibitor SMCypI C31 and the well-established immunosuppressant, Cyclosporine A (CsA). This document outlines their respective mechanisms of action, inhibitory potencies, and potential therapeutic applications, supported by experimental data.
Cyclophilin inhibitors are a class of compounds that target cyclophilins, a family of proteins with peptidyl-prolyl cis-trans isomerase (PPIase) activity, which play a crucial role in protein folding and conformational changes. While the archetypal cyclophilin inhibitor, Cyclosporine A, is a potent immunosuppressant, a new generation of non-immunosuppressive inhibitors, such as this compound, is emerging with promising applications in antiviral therapy.
Quantitative Comparison of Inhibitory Performance
The following table summarizes the key quantitative parameters for this compound and Cyclosporine A, highlighting their distinct inhibitory profiles.
| Parameter | This compound | Cyclosporine A (CsA) |
| Primary Target | Cyclophilin A | Cyclophilin A |
| Mechanism of Action | Inhibition of PPIase activity; Non-immunosuppressive | Inhibition of PPIase activity; Immunosuppressive via calcineurin inhibition |
| IC50 (PPIase Inhibition) | 0.1 µM[1] | ~11 nM[2] |
| Therapeutic Application | Antiviral (HCV, Flaviviridae) | Immunosuppression (organ transplantation, autoimmune diseases) |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and Cyclosporine A lies in their downstream effects after binding to cyclophilin A.
This compound: A Targeted Antiviral Approach
This compound is a non-peptidic, small-molecule inhibitor that specifically targets the PPIase activity of cyclophilin A.[1] In the context of Hepatitis C Virus (HCV) infection, its mechanism of action involves disrupting the crucial interaction between cyclophilin A and the viral non-structural protein 5A (NS5A).[1] This interaction is essential for viral replication, and its disruption by this compound leads to a potent antiviral effect.[1] Importantly, this compound does not inhibit calcineurin, thereby avoiding the immunosuppressive effects associated with Cyclosporine A.[3]
Cyclosporine A: A Broad Immunosuppressive Cascade
Cyclosporine A also binds to cyclophilin A and inhibits its PPIase activity. However, the resulting Cyclosporine A-cyclophilin A complex gains a new function: it binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a key transcription factor. This blockage of NF-AT activation ultimately suppresses the transcription of interleukin-2 (IL-2) and other cytokines, leading to a broad immunosuppressive effect.
Signaling Pathway Diagrams
The distinct mechanisms of action of this compound and Cyclosporine A can be visualized in the following signaling pathway diagrams.
Experimental Protocols
Peptidyl-Prolyl cis-trans Isomerase (PPIase) Inhibition Assay
The inhibitory activity of cyclophilin inhibitors on the PPIase activity of cyclophilin A is determined using a well-established enzymatic assay. The following protocol is a generalized representation based on common methodologies.
Principle: The assay measures the rate of cis-to-trans isomerization of a proline-containing peptide substrate catalyzed by cyclophilin A. This isomerization can be coupled to the cleavage of the substrate by a second enzyme (e.g., chymotrypsin) that specifically acts on the trans isomer, releasing a chromophore or fluorophore. The rate of color or fluorescence development is proportional to the PPIase activity.
Materials:
-
Recombinant human cyclophilin A
-
Test inhibitors (this compound, Cyclosporine A)
-
Peptide substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Chymotrypsin
-
Assay buffer (e.g., HEPES buffer with appropriate salts)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant cyclophilin A to each well.
-
Add the different concentrations of the test inhibitors to the wells and incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the peptide substrate to all wells.
-
Immediately start monitoring the change in absorbance (for a chromogenic substrate) or fluorescence (for a fluorogenic substrate) at the appropriate wavelength using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound and Cyclosporine A, while both targeting cyclophilin A, represent two distinct classes of inhibitors with vastly different therapeutic implications. Cyclosporine A's potent immunosuppressive effects, mediated through the inhibition of calcineurin, have made it a cornerstone in transplantation medicine and the treatment of autoimmune disorders. In contrast, this compound's non-immunosuppressive nature, coupled with its targeted disruption of the cyclophilin A-NS5A interaction, positions it as a promising candidate for the development of novel antiviral therapies against HCV and potentially other Flaviviridae. The choice between these or similar cyclophilin inhibitors will be dictated by the specific therapeutic goal: broad immunosuppression versus targeted antiviral activity.
References
- 1. Characterization of the Anti-Hepatitis C Virus Activity of New Nonpeptidic Small-Molecule Cyclophilin Inhibitors with the Potential for Broad Anti-Flaviviridae Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
A Comparative Analysis of SMCypI C31 and Other Anti-HCV Drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of Direct-Acting Antivirals (DAAs), which boast high cure rates and favorable safety profiles. This guide provides a comparative analysis of a novel preclinical candidate, SMCypI C31, a small-molecule cyclophilin inhibitor, against established anti-HCV drugs from different classes: the NS5B polymerase inhibitor Sofosbuvir, the NS5A inhibitor Daclatasvir, and the combination of an NS3/4A protease inhibitor and an NS5A inhibitor, Glecaprevir/Pibrentasvir. This comparison is based on available preclinical and clinical data, focusing on mechanism of action, in vitro efficacy, resistance profiles, and clinical outcomes.
Executive Summary
Data Presentation: Quantitative Comparison of Anti-HCV Drugs
The following tables summarize the in vitro efficacy (EC50) and clinical efficacy (SVR rates) of this compound and other selected anti-HCV drugs.
Table 1: In Vitro Efficacy (EC50) of Anti-HCV Drugs against Various HCV Genotypes
| Drug Class | Drug | Genotype 1a (EC50) | Genotype 1b (EC50) | Genotype 2a (EC50) | Genotype 3a (EC50) | Genotype 4a (EC50) | Genotype 5a (EC50) | Genotype 6a (EC50) |
| Cyclophilin Inhibitor | This compound | 3.80 µM[1] | 2.95 µM[1] | 2.30 µM[1] | 7.76 µM[1] | 1.40 µM (chimeric 2a/4a)[1] | 1.20 µM[1] | Not Reported |
| NS5B Polymerase Inhibitor | Sofosbuvir | 40-114 nM | 45-120 nM | 32-110 nM | 81-180 nM | 33-130 nM | Not Reported | 41-120 nM |
| NS5A Inhibitor | Daclatasvir | 0.003-0.050 nM[2] | 0.001-0.009 nM[2] | 0.034-19 nM[2] | 0.003-1.25 nM[2] | 0.003-1.25 nM[2] | 0.003-1.25 nM[2] | 0.003-1.25 nM[2] |
| NS3/4A Protease Inhibitor | Glecaprevir | 0.85 nM | 0.21 nM | 1.8 nM | 3.5 nM | 0.43 nM | 0.44 nM | 4.6 nM |
| NS5A Inhibitor | Pibrentasvir | 1.4 pM[3] | 1.9 pM[3] | 2.0 pM[3] | 2.1 pM[3] | 1.9 pM[3] | 5.0 pM[3] | 2.0 pM[3] |
EC50 values represent the concentration of the drug required to inhibit 50% of viral replication in vitro. Lower values indicate higher potency. Data is compiled from various sources and experimental conditions may differ.
Table 2: Clinical Efficacy (Sustained Virologic Response - SVR12) of Approved Anti-HCV Drug Regimens
| Drug Regimen | Target Population | Genotype 1 | Genotype 2 | Genotype 3 | Genotype 4 | Genotype 5 | Genotype 6 |
| Sofosbuvir + Daclatasvir | Treatment-Naïve | 98% | 92% | 89% | 97% | Not Reported | Not Reported |
| Glecaprevir/Pibrentasvir | Treatment-Naïve, Non-Cirrhotic | 99%[4] | 98%[4] | 95%[4] | 93%[4] | 97%[4] | 97%[4] |
| Glecaprevir/Pibrentasvir | Treatment-Naïve, Cirrhotic | 99%[4] | 100%[4] | 96%[4] | 100%[4] | 100%[4] | 100%[4] |
SVR12 is defined as undetectable HCV RNA 12 weeks after completion of therapy and is considered a curative endpoint. This compound is in the preclinical stage and has no available clinical data.
Mechanisms of Action and Resistance Profiles
This compound: A Host-Targeting Approach
This compound is a non-peptidic, small-molecule inhibitor of cyclophilin A (CypA), a host cell protein belonging to the peptidyl-prolyl isomerase (PPIase) family.[1] CypA is usurped by HCV and is crucial for the proper folding and function of the viral non-structural protein 5A (NS5A), a key component of the viral replication complex.[5] By binding to the active site of CypA, this compound competitively inhibits its PPIase activity and disrupts the critical interaction between CypA and NS5A.[6] This disruption hinders the formation of a functional replication complex, thereby inhibiting viral RNA synthesis.
A key advantage of this host-targeting mechanism is a potentially high barrier to resistance. Since the drug targets a stable host protein rather than a rapidly mutating viral protein, the virus has fewer opportunities to develop resistance-conferring mutations. In vitro resistance selection studies with a lead SMCypI showed that it hardly selected for amino acid substitutions conferring low-level or no resistance.[6]
Direct-Acting Antivirals (DAAs): Targeting Viral Proteins
In contrast to this compound, DAAs directly target specific HCV proteins, leading to potent antiviral activity but also the potential for the selection of drug-resistant variants.
-
NS5B Polymerase Inhibitors (e.g., Sofosbuvir): Sofosbuvir is a nucleotide analog prodrug that, after intracellular metabolism to its active triphosphate form, acts as a chain terminator when incorporated into the nascent viral RNA by the NS5B RNA-dependent RNA polymerase.[7] This prevents the elongation of the viral genome and thus halts replication. Sofosbuvir has a high barrier to resistance, with the S282T substitution in NS5B being the primary but rarely observed resistance-associated substitution.[8]
-
NS5A Inhibitors (e.g., Daclatasvir, Pibrentasvir): These drugs bind to the NS5A protein, a multi-functional phosphoprotein essential for both viral RNA replication and virion assembly.[3][9] By binding to NS5A, these inhibitors disrupt its functions, though the precise mechanism is complex and not fully elucidated. NS5A inhibitors generally have a lower barrier to resistance compared to NS5B inhibitors. Common resistance-associated substitutions are found in the N-terminus of NS5A at positions such as M28, Q30, L31, and Y93.[9] Pibrentasvir, a next-generation NS5A inhibitor, demonstrates a higher barrier to resistance and maintains activity against many common resistance-associated substitutions that affect earlier-generation NS5A inhibitors.[3]
-
NS3/4A Protease Inhibitors (e.g., Glecaprevir): The NS3/4A protease is essential for the cleavage of the HCV polyprotein into mature non-structural proteins required for viral replication. Glecaprevir is a potent inhibitor of this protease, thereby preventing the formation of a functional replication complex. Resistance to protease inhibitors can arise from mutations in the NS3 protease domain. Glecaprevir has shown a favorable resistance profile compared to earlier-generation protease inhibitors.[10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of key experimental protocols used to characterize anti-HCV drugs.
HCV Replicon Assay (Luciferase-Based)
This cell-based assay is a cornerstone for evaluating the in vitro efficacy of anti-HCV compounds.
-
Principle: Huh-7 human hepatoma cells are engineered to harbor a subgenomic or full-length HCV RNA that can autonomously replicate. The replicon RNA often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.[11]
-
Protocol Outline:
-
Cell Seeding: Plate Huh-7 cells containing the HCV replicon in 96- or 384-well plates.
-
Compound Addition: Add serial dilutions of the test compound (e.g., this compound) to the wells. Include appropriate controls (vehicle control, positive control with a known HCV inhibitor).
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the level of HCV RNA replication.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of replication inhibition against the compound concentration and fitting the data to a dose-response curve. A cytotoxicity assay is typically run in parallel to ensure that the observed antiviral effect is not due to cell death.[11]
-
HCV Infectious Virus Assay (TCID50)
This assay measures the ability of a compound to inhibit the entire viral life cycle, including entry, replication, assembly, and release of infectious virus particles.
-
Principle: The 50% Tissue Culture Infectious Dose (TCID50) is the dilution of a virus that is required to infect 50% of the inoculated cell cultures.[12]
-
Protocol Outline:
-
Cell Seeding: Plate permissive cells (e.g., Huh-7.5) in 96-well plates.
-
Virus Dilution and Infection: Prepare serial dilutions of an infectious HCV stock. Infect the cells with the different virus dilutions in the presence or absence of the test compound.
-
Incubation: Incubate the plates for several days to allow for viral propagation and the development of cytopathic effects (CPE) or for the expression of viral antigens.
-
Endpoint Determination: Assess each well for the presence of infection, either by observing CPE or by immunostaining for a viral protein.
-
Data Analysis: Calculate the TCID50 titer using a statistical method such as the Reed-Muench or Spearman-Kärber formula. The reduction in viral titer in the presence of the compound is used to determine its antiviral activity.
-
NS3/4A Protease Activity Assay (FRET-based)
This biochemical assay directly measures the inhibitory effect of a compound on the HCV NS3/4A protease.
-
Principle: A synthetic peptide substrate containing the NS3/4A cleavage site is flanked by a fluorescence resonance energy transfer (FRET) pair (a donor and an acceptor fluorophore). In the intact substrate, the proximity of the pair allows for FRET. Upon cleavage by the NS3/4A protease, the donor and acceptor are separated, leading to a decrease in the FRET signal.[13]
-
Protocol Outline:
-
Reaction Setup: In a microplate well, combine the purified recombinant NS3/4A protease enzyme, the FRET peptide substrate, and the test compound at various concentrations in a suitable buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C).
-
Fluorescence Measurement: Monitor the fluorescence of the donor and acceptor fluorophores over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial rate of substrate cleavage from the change in fluorescence. Determine the IC50 value (the concentration of inhibitor required to reduce the protease activity by 50%) by plotting the enzyme activity against the inhibitor concentration.
-
NS5B Polymerase Activity Assay
This biochemical assay assesses the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of NS5B.
-
Principle: The assay measures the incorporation of radiolabeled or fluorescently labeled nucleotides into a newly synthesized RNA strand using a template RNA.[14]
-
Protocol Outline:
-
Reaction Setup: Combine purified recombinant NS5B polymerase, an RNA template/primer, a mixture of nucleotides including a labeled one (e.g., [α-32P]UTP), and the test compound in a reaction buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) to allow for RNA synthesis.
-
Termination and Product Separation: Stop the reaction and separate the newly synthesized, labeled RNA from the unincorporated labeled nucleotides, often by precipitation or filtration.
-
Quantification: Measure the amount of incorporated label using a scintillation counter or a fluorescence detector.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of polymerase inhibition against the compound concentration.
-
Mandatory Visualizations
Caption: Mechanisms of action of this compound and other anti-HCV drugs.
Caption: General workflow for the development and evaluation of anti-HCV drugs.
Conclusion
This compound presents a compelling, albeit early-stage, alternative to the current DAA-based HCV treatment paradigm. Its host-targeting mechanism offers the potential for a high barrier to resistance, a significant advantage in antiviral therapy. However, its in vitro potency appears lower than that of approved DAAs, and its clinical safety and efficacy are yet to be determined.
The established DAAs—Sofosbuvir, Daclatasvir, and the combination of Glecaprevir/Pibrentasvir—have transformed HCV into a curable disease for the vast majority of patients. Their high SVR rates, pangenotypic coverage (especially for the newer combinations), and well-characterized resistance profiles make them the current standard of care.
Future research should focus on advancing host-targeting agents like this compound through preclinical and clinical development to ascertain their potential role in HCV therapy, possibly in combination with DAAs to achieve even higher cure rates, shorten treatment durations, or as salvage therapy for patients who have failed DAA regimens. The detailed experimental protocols provided in this guide serve as a foundation for the continued evaluation and comparison of novel anti-HCV candidates.
References
- 1. Glecaprevir/pibrentasvir for the treatment of chronic hepatitis C: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. efda.gov.et [efda.gov.et]
- 3. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pooled Resistance Analysis in Patients with Hepatitis C Virus Genotype 1 to 6 Infection Treated with Glecaprevir-Pibrentasvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 6. Deep Sequencing Analysis of Hepatitis C Virus Subtypes and Resistance-Associated Substitutions in Genotype 4 Patients Resistant to Direct-Acting Antiviral (DAA) Treatment in Egypt [mdpi.com]
- 7. Emergence of resistance-associated variants during sofosbuvir treatment in chronically infected hepatitis E patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 13. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Cyclophilin Inhibitors through Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to confirm the mechanism of action of small molecule cyclophilin inhibitors, such as SMCypI C31, by contrasting their effects with the genetic knockout of their primary target, Cyclophilin A (CypA). By understanding the parallels between pharmacological inhibition and genetic deletion, researchers can gain a higher degree of confidence in the on-target effects of novel therapeutics. Here, we focus on the role of CypA in Hepatitis C Virus (HCV) replication as a well-established model system.
Unveiling the Role of Cyclophilin A in HCV Replication
Cyclophilin A (CypA), a ubiquitous cellular protein with peptidyl-prolyl isomerase (PPIase) activity, has been identified as a critical host factor for the replication of numerous viruses, including HCV.[1][2][3] It is believed to interact with the HCV nonstructural protein 5A (NS5A), facilitating the proper conformation of the viral replication complex.[3] Small molecule inhibitors like this compound and Cyclosporin A (CsA) disrupt this interaction, thereby inhibiting viral replication.[1]
To definitively validate that the antiviral activity of these inhibitors is mediated through their interaction with CypA, a comparison with CypA knockout studies is essential. If the phenotypic effects of the inhibitor are mirrored in cells lacking the CypA gene (PPIA), it provides strong evidence for the inhibitor's on-target mechanism.
Quantitative Comparison of CypA Knockout vs. Inhibitor Treatment
The following table summarizes quantitative data from studies investigating the impact of CypA knockout and cyclophilin inhibitor treatment on HCV replication. This comparative data underscores the similar magnitude of effect, reinforcing the on-target activity of the inhibitors.
| Experimental Condition | Model System | Key Quantitative Finding | Reference |
| CypA Knockout | Genetically humanized mice (PPIA-/-) | >60% reduction in serum HCV RNA levels compared to wild-type mice. | [4] |
| Cyclophilin Inhibitor (CsA) | HCV replicon cells | Potent inhibition of wild-type HCV replicon replication. | [5] |
| CypA Knockdown | Huh-7.5 cells (shRNA) | Rescue of HCV replication with wild-type human CypA, but only ~3-4% rescue with mouse CypA. | [6] |
| CypA Knockdown + Inhibitor | HCV replicon cells | Wild-type replicons are sensitive to both CsA and CypA knockdown, while CsA-resistant replicons show reduced dependency on CypA. | [5] |
| CypA Knockdown | HCV replicon cells | D320E mutant HCV replicates efficiently in CypA-knockdown cells, indicating reduced dependency. | [1] |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of the PPIA (CypA) Gene
This protocol outlines the generation of a stable CypA knockout cell line using CRISPR-Cas9 technology.
a. Guide RNA (gRNA) Design and Cloning:
-
Design two or more gRNAs targeting an early exon of the PPIA gene to maximize the likelihood of a frameshift mutation. Use online design tools to minimize off-target effects.
-
Synthesize and clone the gRNAs into a suitable vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
b. Transfection and Selection:
-
Transfect the gRNA/Cas9 plasmid into the target cells (e.g., Huh-7.5 human hepatoma cells) using a suitable transfection reagent.
-
Two days post-transfection, begin selection with puromycin to eliminate non-transfected cells.
c. Clonal Isolation and Expansion:
-
After selection, plate the cells at a very low density to allow for the growth of individual colonies.
-
Isolate single colonies and expand them in separate culture vessels.
d. Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the targeted region by PCR and sequence the products to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Lyse the cells and perform a Western blot using an anti-CypA antibody to confirm the absence of CypA protein expression.
HCV Replication Assay
This protocol is used to quantify the level of HCV replication in wild-type, CypA knockout, and inhibitor-treated cells.
a. Generation of Reporter Virus:
-
Use an HCV construct that contains a reporter gene, such as Renilla luciferase, to facilitate the quantification of viral replication.
-
In vitro transcribe the HCV RNA from a linearized plasmid.
b. Electroporation and Treatment:
-
Electroporate the in vitro transcribed HCV RNA into the wild-type and CypA knockout cells.
-
For the inhibitor treatment group, add the cyclophilin inhibitor (e.g., this compound) to the wild-type cells at a predetermined optimal concentration.
c. Quantification of Replication:
-
At various time points post-electroporation (e.g., 24, 48, 72 hours), lyse the cells.
-
Measure the luciferase activity using a luminometer. The light output is directly proportional to the level of viral replication.
d. Data Analysis:
-
Normalize the luciferase readings to the total protein concentration for each sample.
-
Compare the replication levels in the CypA knockout and inhibitor-treated cells to the wild-type control.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of CypA in HCV replication and the experimental workflow for its knockout.
Caption: Interaction of Cyclophilin A with HCV NS5A in viral replication.
Caption: Workflow for generating a Cyclophilin A knockout cell line.
By employing these methodologies and comparative analyses, researchers can robustly confirm the mechanism of action for cyclophilin inhibitors, paving the way for the development of effective host-targeting antiviral therapies.
References
- 1. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cyclophilin Inhibitor Rencofilstat Decreases HCV-induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclophilin Inhibitors as a Novel HCV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Completion of the entire hepatitis C virus life-cycle in genetically humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclophilin A Is an Essential Cofactor for Hepatitis C Virus Infection and the Principal Mediator of Cyclosporine Resistance In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences across cyclophilin A orthologs contribute to the host range restriction of hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-Neoplastic Potential of SMCypI C31: A Comparative Guide for Cross-Validation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the cyclophilin inhibitor SMCypI C31's efficacy across various cancer cell lines. While this compound has demonstrated potent anti-HCV activity, its potential as an anti-cancer agent remains largely unexplored in publicly available literature. This document outlines the scientific rationale for investigating this compound in oncology, proposes a comprehensive experimental plan for its evaluation, and provides the necessary protocols and visualization tools to guide this research.
The Rationale for Investigating this compound in Cancer
Cyclophilin A (CypA), the primary target of this compound, is a protein that is overexpressed in a multitude of human cancers.[1][2] High levels of CypA have been correlated with poor patient outcomes in several cancer types.[2] CypA contributes to cancer progression through various mechanisms, including the promotion of cell proliferation, inhibition of apoptosis, and enhancement of cell migration and invasion.[2] Therefore, inhibiting CypA presents a promising therapeutic strategy for cancer. Non-immunosuppressive cyclophilin inhibitors, a class to which this compound belongs, are of particular interest as they are less likely to cause the side effects associated with immunosuppressive drugs like cyclosporin A.[1] Given its known inhibitory activity against CypA, this compound is a compelling candidate for evaluation as an anti-cancer therapeutic.
Proposed Experimental Workflow for Efficacy Validation
The following workflow is proposed for a comprehensive evaluation of this compound's anti-cancer efficacy in a panel of cancer cell lines. This should ideally include cell lines from different cancer types to assess the breadth of its potential activity.
Caption: Proposed experimental workflow for this compound validation.
Comparative Efficacy Data of this compound (Hypothetical)
As no public data is available, the following table is a template for researchers to populate with their experimental findings. It is designed for a clear comparison of this compound's efficacy across different cancer cell lines and against a standard-of-care chemotherapeutic agent.
| Cell Line | Cancer Type | This compound IC50 (µM) | Standard Chemotherapy IC50 (µM) [Drug Name] | % Apoptosis (this compound) | % Cell Cycle Arrest (Phase) (this compound) |
| MCF-7 | Breast Cancer | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| MDA-MB-231 | Breast Cancer | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| A549 | Lung Cancer | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| HCT116 | Colon Cancer | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| PANC-1 | Pancreatic Cancer | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Experimental Protocols
Cell Viability (Cytotoxicity) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a standard chemotherapeutic agent for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay
Principle: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is used to differentiate between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis
Principle: Propidium Iodide (PI) staining of DNA followed by flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). The amount of PI fluorescence is directly proportional to the amount of DNA in the cells.
Protocol:
-
Seed cells and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the cells with RNase A to prevent staining of RNA.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry.
Potential Signaling Pathways Modulated by this compound in Cancer
Based on the known functions of Cyclophilin A in cancer, this compound is hypothesized to impact several key signaling pathways that regulate cell survival, proliferation, and apoptosis. The following diagram illustrates these potential interactions.
Caption: Potential signaling pathways affected by this compound.
Conclusion
While direct evidence of this compound's efficacy in cancer is currently lacking, its mechanism of action as a Cyclophilin A inhibitor provides a strong rationale for its investigation as a potential anti-neoplastic agent. This guide offers a structured approach for researchers to conduct a thorough cross-validation of this compound in various cancer cell lines. The proposed experimental workflow, detailed protocols, and visualization of potential signaling pathways are intended to facilitate this research and contribute to a better understanding of the therapeutic potential of this compound in oncology. The systematic generation of the data outlined in this guide will be crucial for any future comparisons with existing cancer therapies.
References
comparing the mitoprotective effects of SMCypI C31 and its derivatives
A Comparative Guide to the Mitoprotective Effects of Small-Molecule Cyclophilin Inhibitors: SMCypI C31 and Its Derivatives
Introduction
Mitochondrial dysfunction is a key contributor to cellular injury in a variety of pathological conditions, including ischemia-reperfusion injury. A critical event in this process is the opening of the mitochondrial permeability transition pore (mPTP), a non-specific pore in the inner mitochondrial membrane. Cyclophilin D (CypD), a mitochondrial matrix protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity, is a key regulator of mPTP opening. Its inhibition presents a promising therapeutic strategy for protecting mitochondria and preventing cell death.
This guide provides a comparative analysis of the mitoprotective effects of the novel small-molecule cyclophilin inhibitor (SMCypI) C31 and its recently developed derivatives. We will delve into their mechanism of action, compare their efficacy based on quantitative experimental data, and provide detailed protocols for the key assays used in their evaluation. This information is intended to assist researchers, scientists, and drug development professionals in their efforts to develop novel mitoprotective therapies.
Mechanism of Action: Inhibition of CypD and the mPTP
The primary mechanism by which this compound and its derivatives exert their mitoprotective effects is through the inhibition of CypD. By binding to CypD, these small molecules allosterically inhibit its PPIase activity, which in turn prevents the conformational changes in the mPTP complex that lead to its opening. The closure of the mPTP preserves the integrity of the inner mitochondrial membrane, maintaining the mitochondrial membrane potential and preventing mitochondrial swelling and the release of pro-apoptotic factors.
The signaling pathway can be visualized as follows:
validation of SMCypI C31's effect on the cyclophilin D-mediated mitochondrial permeability transition pore
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel mitochondrial permeability transition pore (mPTP) inhibitor, SMCypI C31, with the well-established inhibitor, Cyclosporin A (CsA). The focus is on the validation of their effects on the cyclophilin D (CypD)-mediated mPTP, presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action and Key Differences
The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening, often triggered by high levels of matrix Ca2+ and oxidative stress, can lead to mitochondrial swelling, disruption of ATP synthesis, and ultimately, cell death.
Cyclosporin A (CsA) , a widely used immunosuppressant, is a potent inhibitor of the mPTP. Its mechanism of action involves binding to cyclophilin D (CypD), a mitochondrial matrix protein. This binding prevents CypD from promoting the opening of the mPTP.
This compound is a novel, non-peptidic small molecule inhibitor of cyclophilins. While it also inhibits the peptidyl-prolyl isomerase (PPIase) activity of CypD, a key feature of this compound is its ability to inhibit mPTP opening through both CypD-dependent and CypD-independent mechanisms. This dual action suggests it may offer a more robust inhibition of the mPTP under various pathological conditions.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and Cyclosporin A. It is important to note that the data are compiled from different studies and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Parameter | Value | Assay Condition |
| This compound | PPIase Inhibition (IC50) | 0.1 µM | |
| Mitochondrial Swelling Inhibition (IC50) | 1.4 - 132 µM (depending on the specific compound in the series, with C31 being the most potent) | Calcium-induced swelling in isolated liver mitochondria | |
| Cyclosporin A (CsA) | PPIase Inhibition (Ki) | ~5 nM | Liver mitochondria |
| Mitochondrial Swelling Inhibition | Effective at sub-micromolar to low micromolar concentrations (e.g., 0.5 - 5 µM) | Calcium-induced swelling in isolated brain and liver mitochondria | |
| Calcium Retention Capacity (CRC) | Significantly increases CRC at concentrations around 0.5 µM | Isolated cardiac mitochondria |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Mitochondrial Swelling Assay
This assay spectrophotometrically measures the change in absorbance of a mitochondrial suspension, which is indicative of mitochondrial volume changes.
-
Principle: Opening of the mPTP allows water to enter the mitochondrial matrix, causing the mitochondria to swell. This swelling leads to a decrease in the light scattering of the mitochondrial suspension, which is measured as a decrease in absorbance at 540 nm.
-
Materials:
-
Isolated mitochondria (e.g., from liver or heart)
-
Swelling Buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)
-
Respiratory substrates (e.g., 5 mM succinate and 2 µM rotenone)
-
Ca2+ solution (e.g., 1 M CaCl2)
-
Inhibitors (this compound, CsA)
-
Spectrophotometer capable of measuring absorbance at 540 nm
-
-
Procedure:
-
Resuspend isolated mitochondria in the swelling buffer to a final concentration of 0.5-1.0 mg/mL.
-
Add the respiratory substrates to energize the mitochondria.
-
Pre-incubate the mitochondrial suspension with the desired concentration of the inhibitor (this compound or CsA) or vehicle control for a specified time (e.g., 2 minutes) at room temperature.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.
-
Induce mPTP opening by adding a bolus of Ca2+ (e.g., 100-200 µM).
-
Monitor the change in absorbance at 540 nm over time (e.g., for 10-15 minutes). A decrease in absorbance indicates mitochondrial swelling.
-
The rate and extent of swelling are used to quantify the effect of the inhibitors.
-
Calcium Retention Capacity (CRC) Assay
This fluorometric assay measures the ability of mitochondria to sequester and retain Ca2+ before the induction of mPTP opening.
-
Principle: Energized mitochondria actively take up Ca2+ from the surrounding medium. A fluorescent Ca2+ indicator that is impermeable to the mitochondrial membrane (e.g., Calcium Green 5N) is used to monitor the extra-mitochondrial Ca2+ concentration. Upon addition of Ca2+ pulses, the fluorescence initially spikes and then decreases as mitochondria sequester the Ca2+. When the mPTP opens, the accumulated Ca2+ is released back into the medium, causing a sharp and sustained increase in fluorescence. The total amount of Ca2+ taken up before this release is the calcium retention capacity.
-
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 125 mM KCl, 20 mM MOPS, 10 mM Tris-HCl, 2 mM KH2PO4, pH 7.2)
-
Respiratory substrates (e.g., 5 mM pyruvate, 5 mM malate)
-
Fluorescent Ca2+ indicator (e.g., Calcium Green 5N)
-
Ca2+ solution (e.g., 1 mM CaCl2)
-
Inhibitors (this compound, CsA)
-
Fluorometer with excitation/emission wavelengths suitable for the chosen indicator (e.g., 506/531 nm for Calcium Green 5N)
-
-
Procedure:
-
Resuspend isolated mitochondria in the assay buffer containing the respiratory substrates and the fluorescent Ca2+ indicator.
-
Pre-incubate with the inhibitor or vehicle control.
-
Place the sample in the fluorometer and record the baseline fluorescence.
-
Add sequential pulses of a known concentration of Ca2+ (e.g., 10-20 µM) at regular intervals (e.g., every 60-90 seconds).
-
Monitor the fluorescence changes after each Ca2+ addition.
-
The CRC is calculated as the total amount of Ca2+ added before the large, sustained increase in fluorescence that signifies mPTP opening.
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of mPTP induction and inhibition.
Caption: Experimental workflow for evaluating mPTP inhibitors.
Conclusion
Both this compound and Cyclosporin A are effective inhibitors of the cyclophilin D-mediated mitochondrial permeability transition pore. CsA acts through a well-defined, CypD-dependent mechanism. In contrast, this compound offers a potentially more comprehensive inhibition by acting through both CypD-dependent and -independent pathways. This dual mechanism may provide a therapeutic advantage in conditions where mPTP opening is not solely reliant on CypD activity. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and therapeutic potential of these two inhibitors.
Independent Verification of a Novel Pan-Genotype HCV Inhibitor: A Comparative Guide to SMCypI C31
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, non-peptidic, small-molecule cyclophilin inhibitor (SMCypI) C31 with currently approved pan-genotypic direct-acting antiviral (DAA) regimens for the treatment of Hepatitis C Virus (HCV). The following sections detail the pan-genotype activity, mechanism of action, and resistance profile of SMCypI C31, supported by available experimental data. This information is presented alongside comparative data for the leading DAA combinations: sofosbuvir/velpatasvir and glecaprevir/pibrentasvir.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and the approved DAA regimens against various HCV genotypes.
Table 1: In Vitro Pan-Genotypic Activity of this compound
| HCV Genotype | EC50 (μM) |
| 1a | 1.20 ± 0.83 |
| 1b | 2.50 ± 0.50 |
| 2a | 2.80 ± 0.40 |
| 2a/4a (chimeric) | 7.76 ± 1.57 |
| 3a | 1.80 ± 0.30 |
| 5a | 1.50 ± 0.40 |
Data extracted from a study by Nevers et al.[1]
Table 2: Comparative Efficacy (EC50) of Approved Pan-Genotypic DAAs
| Drug Combination | Target | Genotype 1a (nM) | Genotype 1b (nM) | Genotype 2a (nM) | Genotype 3a (nM) | Genotype 4a (nM) | Genotype 5a (nM) | Genotype 6a (nM) |
| Sofosbuvir | NS5B | 40 | 110 | 50 | 50 | 40 | - | - |
| Velpatasvir | NS5A | 0.019 | 0.018 | 0.017 | 0.019 | 0.019 | 0.019 | 0.019 |
| Glecaprevir | NS3/4A | 0.88 | 1.8 | 1.4 | 3.5 | 0.58 | 0.33 | 0.44 |
| Pibrentasvir | NS5A | 0.0019 | 0.0027 | 0.0017 | 0.0019 | 0.0019 | 0.0019 | 0.0019 |
EC50 values for sofosbuvir/velpatasvir and glecaprevir/pibrentasvir are compiled from multiple sources.
Table 3: Clinical Efficacy (SVR12 Rates) of Approved Pan-Genotypic DAAs in Treatment-Naïve, Non-Cirrhotic Patients
| Drug Combination | Genotype 1 | Genotype 2 | Genotype 3 | Genotype 4 | Genotype 5 | Genotype 6 |
| Sofosbuvir/Velpatasvir (12 weeks) | 98% | 99% | 95% | 99% | 99% | 99% |
| Glecaprevir/Pibrentasvir (8 weeks) | 99% | 98% | 95% | 93% | 100% | 100% |
Sustained Virologic Response at 12 weeks post-treatment (SVR12) rates are derived from pivotal clinical trial data.[2][3][4]
Mechanism of Action: A Host-Targeting Approach
This compound employs a host-targeting mechanism, which distinguishes it from direct-acting antivirals. It inhibits the enzymatic activity of cyclophilin A (CypA), a host protein that plays a crucial role in the HCV replication cycle.[1][5] Specifically, CypA is required for the proper functioning of the HCV non-structural protein 5A (NS5A). By binding to CypA, C31 disrupts the critical interaction between CypA and NS5A, thereby inhibiting viral RNA replication.[1] This mechanism is believed to contribute to its pan-genotypic activity, as it targets a conserved host dependency factor rather than a more variable viral protein.
In contrast, DAAs directly target viral proteins. Sofosbuvir is a nucleotide analog inhibitor of the NS5B RNA-dependent RNA polymerase. Velpatasvir and pibrentasvir are inhibitors of the NS5A protein, while glecaprevir inhibits the NS3/4A protease.
Caption: Mechanism of action of this compound and DAAs in the HCV replication cycle.
Resistance Profile
A key advantage of host-targeting agents is a potentially higher barrier to resistance. In vitro studies with this compound have shown that it hardly selects for amino acid substitutions that confer resistance. When resistance did emerge, it was at a low level and associated with mutations (D320E and Y321H) in domain II of the NS5A protein, which have been previously linked to low-level resistance to other cyclophilin inhibitors.[1]
In contrast, DAAs can select for resistance-associated substitutions (RASs) in their respective viral targets. While the combinations of sofosbuvir/velpatasvir and glecaprevir/pibrentasvir have high barriers to resistance, certain baseline RASs, particularly in the NS5A region for genotype 3, can impact treatment efficacy.[6]
Experimental Protocols
The following is a generalized protocol for an in vitro HCV replicon assay used to determine the EC50 of antiviral compounds.
1. Cell Culture and Replicons:
-
Huh-7 human hepatoma cells or their derivatives are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
Cells are stably transfected with subgenomic HCV replicons of various genotypes. These replicons typically contain a reporter gene, such as luciferase, for easy quantification of replication.
2. Antiviral Assay:
-
Replicon-containing cells are seeded into 96-well or 384-well plates.
-
The test compound (e.g., this compound) is serially diluted and added to the cells. A positive control (a known potent HCV inhibitor) and a negative control (vehicle, e.g., DMSO) are included.
-
Plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
3. Quantification of HCV Replication:
-
After incubation, cell viability is assessed using a suitable assay (e.g., CellTiter-Glo).
-
HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence).
4. Data Analysis:
-
The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of HCV replication, is calculated by non-linear regression analysis of the dose-response curves.
-
The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity.
-
The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Caption: Generalized workflow for an in vitro HCV antiviral assay.
Logical Relationship of Drug Evaluation
The evaluation of a novel antiviral agent like this compound follows a logical progression from initial screening to detailed characterization and comparison.
Caption: Logical workflow for the evaluation of a novel anti-HCV compound.
Conclusion
The non-peptidic small-molecule cyclophilin inhibitor, this compound, demonstrates promising pan-genotypic anti-HCV activity in vitro. Its host-targeting mechanism of action by disrupting the CypA-NS5A interaction presents a high barrier to resistance, a significant advantage over some direct-acting antivirals. While further independent verification and clinical studies are necessary, this compound represents a promising candidate for a new class of HCV therapeutics. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the potential of this and similar compounds.
References
- 1. Characterization of the Anti-Hepatitis C Virus Activity of New Nonpeptidic Small-Molecule Cyclophilin Inhibitors with the Potential for Broad Anti-Flaviviridae Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glecaprevir/pibrentasvir for the treatment of chronic hepatitis C: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.hku.hk [hub.hku.hk]
- 4. natap.org [natap.org]
- 5. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Graphviz [graphviz.org]
Assessing the Specificity of SMCypI C31 for Viral Cyclophilins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of the small-molecule cyclophilin inhibitor (SMCypI) C31, focusing on its activity against viral replication, which is dependent on host cyclophilins. SMCypI C31 is a non-peptidic compound that has demonstrated potent inhibition of the peptidyl-prolyl cis/trans isomerase (PPIase) activity of cyclophilins, a family of host proteins that are co-opted by a range of viruses for their replication.[1][2][3] This guide compares the antiviral efficacy of this compound across different viruses and provides detailed methodologies for the key experiments used to determine its specificity and potency.
Overview of this compound
This compound is a novel cyclophilin inhibitor with a potent inhibitory effect on the PPIase activity of cyclophilins, exhibiting a half-maximal inhibitory concentration (IC50) of 0.1 µM in enzymatic assays.[1][2][3] Its mechanism of action involves the disruption of the interaction between host cyclophilin A (CypA) and viral proteins, such as the NS5A protein of the Hepatitis C virus (HCV).[1][2] This disruption of a critical host-virus interaction forms the basis of its antiviral activity.
Comparative Antiviral Activity of this compound
The primary method for assessing the specificity of an antiviral compound that targets a host protein is to evaluate its efficacy against a panel of different viruses that rely on that host factor. The half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication, is a key parameter in this assessment. A lower EC50 value indicates higher potency.
The available data for this compound demonstrates a varied range of activity against several members of the Flaviviridae family, suggesting a degree of specificity in its antiviral action.
| Virus (Genotype/Strain) | EC50 (µM) | Cell-Based Assay |
| Hepatitis C Virus (HCV) | ||
| Genotype 1a | 3.80 | Subgenomic Replicon |
| Genotype 1b | 2.95 | Subgenomic Replicon |
| Genotype 2a | 2.30 | Subgenomic Replicon |
| Genotype 2a (J6/JFH1) | 2.80 | Infectious Virus |
| Genotype 3a | 7.76 | Subgenomic Replicon |
| Genotype 5a | 1.20 | Subgenomic Replicon |
| Chimeric 2a/4a | 1.40 | Subgenomic Replicon |
| Dengue Virus (DENV) | 7.3 | Viral Replication Assay |
| Yellow Fever Virus (YFV) | 27.2 | Viral Replication Assay |
| Zika Virus (ZIKV) | 48.0 | Viral Replication Assay |
Data compiled from multiple sources.[1][2][3][4]
The data clearly indicates that this compound is most potent against various genotypes of HCV, with EC50 values in the low micromolar range. Its activity against other flaviviruses like DENV is also notable, while its potency against YFV and ZIKV is considerably lower. This differential activity suggests that while these viruses may all rely on host cyclophilins, the specific nature of the interaction or the dependency on cyclophilin activity may vary, leading to differences in inhibitor sensitivity.
Assessing Specificity against Host Cyclophilins
Experimental Protocols
To provide a framework for the assessment of this compound and other cyclophilin inhibitors, detailed methodologies for key experiments are outlined below.
PPIase Inhibition Assay
This enzymatic assay directly measures the ability of an inhibitor to block the catalytic activity of a specific cyclophilin isoform.
Objective: To determine the IC50 or Ki value of this compound for various recombinant human cyclophilin isoforms (e.g., CypA, CypB, CypD).
Principle: The assay measures the rate of cis-trans isomerization of a synthetic peptide substrate. In the presence of a cyclophilin, this isomerization is accelerated. The inhibitor's potency is determined by its ability to reduce this rate. A common method is a chymotrypsin-coupled assay where the cis-isomer of the substrate is cleaved by chymotrypsin, releasing a chromogenic or fluorogenic reporter.
Methodology:
-
Reagents and Materials:
-
Recombinant human cyclophilin isoforms (CypA, CypB, CypD, etc.)
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Alpha-chymotrypsin
-
Assay Buffer: HEPES buffer with appropriate salts, chilled to 4°C.
-
This compound stock solution in DMSO.
-
96-well microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the cyclophilin enzyme, and the inhibitor at various concentrations.
-
Incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 4°C to allow for binding.
-
Initiate the reaction by adding the substrate (Suc-AAPF-pNA) and alpha-chymotrypsin mixture.
-
Immediately measure the absorbance at 390 nm over time to monitor the release of p-nitroaniline.
-
The initial reaction rates are calculated from the linear phase of the progress curves.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Viral Replicon Assay
This cell-based assay is used to determine the antiviral activity of a compound in a specific viral context.
Objective: To determine the EC50 of this compound against various viral replicons (e.g., HCV genotypes).
Principle: Viral replicons are engineered viral genomes that can replicate within host cells but do not produce infectious virus particles, making them safer to work with. These replicons often contain a reporter gene (e.g., luciferase or green fluorescent protein - GFP) whose expression is dependent on viral replication.
Methodology:
-
Reagents and Materials:
-
Huh-7 cells (or other suitable human cell line).
-
HCV subgenomic replicon RNA with a luciferase reporter gene.
-
Cell culture medium and supplements.
-
Electroporator.
-
This compound stock solution in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Harvest Huh-7 cells and electroporate them with the HCV replicon RNA.
-
Plate the electroporated cells into 96-well plates.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the different concentrations of the inhibitor to the cells. Include a no-drug control (DMSO vehicle) and a positive control (another known HCV inhibitor).
-
Incubate the plates for a period that allows for robust replication (e.g., 72 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of cyclophilin inhibitors and the workflow for assessing their specificity.
Caption: Mechanism of this compound inhibition of HCV replication.
Caption: Workflow for determining the specificity of a cyclophilin inhibitor.
Conclusion
This compound is a potent, non-peptidic inhibitor of cyclophilins with significant antiviral activity, particularly against Hepatitis C virus. Its varied efficacy against different members of the Flaviviridae family highlights a degree of specificity in its action, making it a valuable tool for studying the role of cyclophilins in viral replication and a promising lead for the development of broad-spectrum antiviral therapies. A complete assessment of its specificity would be further strengthened by quantitative data on its inhibitory activity against a comprehensive panel of human cyclophilin isoforms. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of SMCypI C31
For researchers and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of the cyclophilin inhibitor, SMCypI C31, ensuring the protection of personnel and the environment.
Chemical and Hazard Data Overview
This compound is a small molecule inhibitor with potential applications in antiviral research.[1][2][3] Understanding its chemical properties and associated hazards is the first step in safe handling and disposal.
| Identifier | Value |
| Synonyms | Cyclophilin inhibitor C31 |
| CAS Number | Not Available |
| Molecular Formula | C27H30N4O2S |
| Molecular Weight | 474.623 g/mol |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[4] |
| Hazard Statements | H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects[4] |
Experimental Protocol: Proper Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. Adherence to these procedures is critical to mitigate risks to human health and the environment.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Wear protective, chemical-resistant gloves.
-
Body Protection: Wear an impervious lab coat.
-
Respiratory Protection: Use a suitable respirator if dust or aerosols are generated.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[4]
-
Emergency Equipment: Ensure a safety shower and eye wash station are readily accessible.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound" or "Cyclophilin inhibitor C31"), and the relevant hazard pictograms (e.g., harmful, environmental hazard).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including solutions and rinsates, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Avoid mixing with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.[4]
-
Label the container with "Hazardous Waste," the full chemical name, the approximate concentration of the compound, and the relevant hazard pictograms.
-
3. Spill Management:
-
In the event of a spill, collect the spillage immediately.[4]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Place all contaminated materials into the designated hazardous waste container.
-
Clean the spill area thoroughly.
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[4]
-
Do not dispose of this compound down the drain or in the regular trash. Its high aquatic toxicity poses a significant environmental risk.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5][6]
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Repurposing of cyclophilin A inhibitors as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Orally Bioavailable Cyclophilin Inhibitor Derived from the Sanglifehrin Macrocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclophilin inhibitor C31|MSDS [dcchemicals.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. County Solid Waste Planning [epa.illinois.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
